molecular formula C13H17BrN2O3 B1444717 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine CAS No. 1146089-80-6

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Cat. No.: B1444717
CAS No.: 1146089-80-6
M. Wt: 329.19 g/mol
InChI Key: ZLDRMMHRSSNZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is a useful research compound. Its molecular formula is C13H17BrN2O3 and its molecular weight is 329.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(6-bromopyridin-3-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDRMMHRSSNZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine, a key building block in contemporary medicinal chemistry. This document moves beyond a simple recitation of protocols, offering a detailed rationale for the selection of spectroscopic and spectrometric techniques. By integrating predicted data with established principles of chemical analysis, this guide serves as a self-validating framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the molecular structure, connectivity, and purity of the target compound.

Introduction: The Significance of this compound in Drug Discovery

The azetidine motif is a strained four-membered nitrogen-containing heterocycle that has garnered significant attention in drug discovery due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to lead compounds. When incorporated into larger molecules, the rigid azetidine ring can also serve as a valuable scaffold for controlling molecular conformation. The title compound, tert-butyl 3-((6-bromopyridin-3-yl)oxy)azetidine-1-carboxylate, combines this desirable azetidine core with a 6-bromopyridine moiety, a versatile handle for further chemical elaboration through cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the azetidine nitrogen during synthesis and allows for its selective deprotection in subsequent synthetic steps.

Given its potential as a key intermediate in the synthesis of complex pharmaceutical agents, the unequivocal confirmation of its structure is of paramount importance. This guide will detail the analytical workflow for achieving this confirmation.

Predicted Physicochemical Properties and Synthesis Overview

A foundational understanding of the target molecule's properties is essential for designing appropriate analytical experiments.

PropertyValueSource
IUPAC Name tert-butyl 3-((6-bromopyridin-3-yl)oxy)azetidine-1-carboxylate[1]
CAS Number 1146089-80-6[1][2]
Molecular Formula C₁₃H₁₇BrN₂O₃[1][2]
Molecular Weight 329.19 g/mol [1]
Purity (Typical) ≥95%[2]
Storage Conditions Sealed in dry, 2-8°C[2]

A plausible synthetic route involves a two-step process, which informs our expectations of the final structure and potential impurities.

Synthesis_Workflow cluster_0 Step 1: Formation of Boc-Azetidine Precursor cluster_1 Step 2: Williamson Ether Synthesis reagent1 1-Boc-3-hydroxyazetidine product1 Sodium 1-Boc-3-azetidinoxide reagent1->product1 Deprotonation reagent2 NaH reagent2->product1 product2 This compound product1->product2 Nucleophilic Substitution reagent3 2-Bromo-5-fluoropyridine reagent3->product2

Caption: Plausible synthetic workflow for this compound.

This synthetic approach suggests that the primary components of the final molecule are the Boc-protected azetidine and the 6-bromopyridine ring, linked by an ether bond. Potential process-related impurities could include unreacted starting materials or by-products from side reactions.

Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach to Structure Elucidation

A combination of analytical techniques is essential for a comprehensive and self-validating structure determination.

Analytical_Workflow Start Synthesized Compound (Purity ≥95%) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR Elucidation Final Structure Elucidation NMR->Elucidation MS->Elucidation IR->Elucidation

Caption: Integrated analytical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the solvent peak.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • 2D NMR Experiments (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and establish connectivity, a suite of 2D NMR experiments should be performed.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together molecular fragments.

Based on the structure of this compound, the following proton signals are anticipated:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.1d1HPyridine H-2Deshielded by the adjacent nitrogen and the ether linkage.
~7.4dd1HPyridine H-4Influenced by both the bromine and the ether linkage.
~7.3d1HPyridine H-5Coupled to the H-4 proton.
~5.0m1HAzetidine CH-OThe proton on the carbon bearing the ether linkage, expected to be a multiplet due to coupling with the adjacent CH₂ groups.
~4.3m2HAzetidine CH₂ (adjacent to N)Protons on the carbons adjacent to the nitrogen of the azetidine ring.
~4.0m2HAzetidine CH₂ (adjacent to N)Protons on the carbons adjacent to the nitrogen of the azetidine ring.
~1.45s9HBoc (tert-butyl)A characteristic singlet for the nine equivalent protons of the tert-butyl group.[1]

The interpretation of the azetidine proton signals as multiplets is due to the complex coupling patterns within the strained four-membered ring.

The expected carbon signals provide complementary information to the ¹H NMR data.

Predicted Chemical Shift (ppm)AssignmentRationale
~160Pyridine C-6 (C-Br)Carbon bearing the bromine atom, deshielded.
~156Boc C=OCarbonyl carbon of the Boc protecting group.
~154Pyridine C-3 (C-O)Carbon attached to the ether oxygen, significantly deshielded.
~142Pyridine C-2Aromatic carbon adjacent to the nitrogen.
~128Pyridine C-4Aromatic carbon.
~115Pyridine C-5Aromatic carbon.
~80Boc C (quaternary)Quaternary carbon of the tert-butyl group.
~65Azetidine C-OCarbon of the azetidine ring attached to the ether oxygen.
~55Azetidine CH₂Carbons of the azetidine ring adjacent to the nitrogen.
~28.5Boc CH₃Methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions. ESI is particularly well-suited for polar molecules like the target compound.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

  • Data Interpretation: Determine the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical mass. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition.

For this compound (C₁₃H₁₇BrN₂O₃), the expected accurate mass of the protonated molecule [M+H]⁺ is approximately 330.0501 and 332.0480, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Key fragmentation pathways for Boc-protected amines often involve the loss of the Boc group or components thereof. Expected fragment ions would include:

  • Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺

  • Loss of the entire Boc group (100 Da): [M+H - C₅H₉O₂]⁺

  • Cleavage of the ether bond: This would generate fragments corresponding to the bromopyridinol and the Boc-azetidine moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic (pyridine)
~2980-2850C-H stretchAliphatic (azetidine, Boc)
~1700C=O stretchCarbonyl (Boc)[1]
~1600, ~1470C=C and C=N stretchAromatic ring (pyridine)
~1250C-O stretchEther
~1160C-N stretchAzetidine

The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the Boc protecting group's carbonyl functionality.

Conclusion: A Unified Model of the Molecular Structure

The congruent data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the connectivity of the azetidine and bromopyridine rings. HRMS confirms the elemental composition and molecular weight, while IR spectroscopy verifies the presence of key functional groups. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for compounds intended for use in pharmaceutical research and development.

References

  • PubChem. tert-Butyl 3-bromoazetidine-1-carboxylate. [Link]

  • Lead Sciences. tert-Butyl 3-((6-bromopyridin-3-yl)oxy)azetidine-1-carboxylate. [Link]

Sources

commercial suppliers of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, quality control, and strategic applications in the construction of complex molecular architectures. This document moves beyond a simple cataloging of facts to explain the underlying chemical principles and strategic considerations for its use in pharmaceutical research, grounded in authoritative references and field-proven insights.

Introduction: The Strategic Value of a Privileged Scaffold

In modern drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological profiles is paramount. Heterocyclic building blocks are the cornerstone of this endeavor, and this compound has emerged as a particularly valuable intermediate. Its structure is a masterful convergence of three critical components, each conferring a distinct advantage:

  • The Azetidine Ring: This strained, four-membered saturated heterocycle is a highly sought-after scaffold.[1] It serves as a "non-classical" bioisostere for more common rings like piperidine or pyrrolidine. Its constrained nature imparts a specific conformational rigidity to the final molecule, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the azetidine ring often improves physicochemical properties such as aqueous solubility while reducing lipophilicity, key factors in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

  • The 6-Bromopyridin-3-yl Moiety: The bromopyridine fragment is a versatile synthetic handle. The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions. This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, or amine substituents, enabling rapid analogue synthesis and structure-activity relationship (SAR) exploration.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group provides robust protection for the azetidine nitrogen under a wide range of reaction conditions, including the aforementioned cross-coupling reactions. Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid), which allows for clean deprotection to reveal a secondary amine. This newly exposed nucleophilic site serves as a vector for subsequent functionalization, such as amide bond formation, reductive amination, or further alkylation, enabling the construction of complex, multi-component molecules.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is the foundation of successful and reproducible experimentation.

PropertyValue
CAS Number 1146089-80-6
Molecular Formula C₁₃H₁₇BrN₂O₃
Molecular Weight 345.20 g/mol
Appearance Typically an off-white to pale yellow solid
Purity >95% (as specified by most commercial suppliers)
Solubility Soluble in dichloromethane (DCM), methanol (MeOH), dimethyl sulfoxide (DMSO)
Storage Store in a cool, dry place away from light. Recommended storage at 2-8 °C.

Synthesis Pathway and Core Mechanism

The most common and industrially scalable synthesis of this compound is achieved via a Williamson ether synthesis. This classical Sₙ2 reaction provides a reliable method for forming the critical aryl ether linkage.

Proposed Synthetic Pathway: The reaction proceeds by coupling tert-butyl 3-hydroxyazetidine-1-carboxylate with 6-bromo-3-hydroxypyridine (or a salt thereof) in the presence of a suitable base.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 1-Boc-3-hydroxyazetidine Cond Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Heat (optional) R1->Cond Nucleophile R2 6-bromo-3-hydroxypyridine R2->Cond Electrophile P This compound Cond->P Williamson Ether Synthesis (Sₙ2 Mechanism)

Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

Mechanistic Rationale:

  • Deprotonation: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 1-Boc-3-hydroxyazetidine, forming a more potent nucleophile, the corresponding alkoxide. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

  • Nucleophilic Attack: The newly formed alkoxide attacks the carbon atom bearing the hydroxyl group on the 6-bromo-3-hydroxypyridine ring (or more commonly, its more reactive counterpart where the hydroxyl is converted to a better leaving group, though direct displacement on an activated pyridine ring is also possible). In a more standard approach, the reaction would involve 2,5-dibromopyridine, where the C5 bromine is displaced by the alkoxide, or 6-bromopyridin-3-ol where the phenolic proton is removed by the base.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified, typically using column chromatography on silica gel to isolate the desired compound from unreacted starting materials and byproducts.

Quality Control and Analytical Validation

Ensuring the identity, purity, and stability of the starting material is a non-negotiable aspect of reproducible research. A multi-pronged analytical approach is required for comprehensive validation.[]

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and identify any potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Expected Outcome: A major peak corresponding to the product with a purity level, calculated by area percentage, of ≥95%.

Protocol 2: Structural Confirmation by NMR and Mass Spectrometry
  • Objective: To provide unambiguous confirmation of the chemical structure.

  • ¹H NMR Spectroscopy:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Expected Signals: Characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), the azetidine ring protons (multiplets), and the distinct aromatic protons of the bromopyridine ring. The chemical shifts and coupling constants will be unique to the structure.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected Result: The mass spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 345.05 and 347.05, representing the characteristic isotopic pattern of a molecule containing one bromine atom.

Strategic Applications in Medicinal Chemistry Workflows

The true power of this building block lies in its utility for rapidly generating libraries of diverse compounds.

Application_Workflow cluster_coupling Step 1: C-C or C-N Bond Formation cluster_deprotection Step 2: Deprotection cluster_functionalization Step 3: Final Functionalization Start This compound Coupling Suzuki Coupling (with Boronic Acid) or Buchwald-Hartwig (with Amine) Start->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotect Acidic Conditions (e.g., TFA in DCM) Intermediate->Deprotect Amine Free Azetidine Amine Deprotect->Amine Final Amide Coupling Reductive Amination Sulfonylation Amine->Final Target Diverse Target Molecules Final->Target

Caption: A generalized workflow for utilizing the building block in drug discovery.

Exemplary Workflow: Suzuki-Miyaura Coupling followed by Amide Bond Formation

  • Objective: Synthesize a novel bi-aryl azetidine amide derivative.

  • Step 1: Suzuki-Miyaura Coupling.

    • Combine this compound (1.0 eq), desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) in a solvent system like 1,4-dioxane/water.

    • Heat the mixture under an inert atmosphere (N₂ or Ar) until the reaction is complete (monitored by TLC or LC-MS).

    • Perform an aqueous work-up and purify by column chromatography to yield the Boc-protected bi-aryl intermediate.

  • Step 2: Boc Deprotection.

    • Dissolve the intermediate from Step 1 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure to yield the crude secondary amine salt.

  • Step 3: Amide Coupling.

    • Dissolve the amine salt from Step 2 in a suitable solvent like DMF or DCM.

    • Add a carboxylic acid (1.1 eq), a coupling agent such as HATU or HOBt/EDC (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir at room temperature until completion.

    • Purify the final product via preparative HPLC or column chromatography.

Commercial Availability

This building block is readily available from several fine chemical suppliers, facilitating its direct integration into research programs without the need for multi-step in-house synthesis.

SupplierExample Catalog NumberPurity (Typical)
eMolecules / Fisher Scientific PI78440 (via Fisher)>95%
AChemBlock G-6278 (for a related bromoazetidine)97%
Various Custom Synthesis Labs VariesAs per request

Note: Catalog numbers and availability are subject to change. Researchers should verify with the specific supplier.[4][5]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that embodies principles of modern medicinal chemistry. Its pre-installed handles for orthogonal chemical transformations—the bromopyridine for cross-coupling and the Boc-protected amine for subsequent functionalization—coupled with the beneficial properties of the azetidine core, make it an exceptionally powerful building block. By leveraging this intermediate, research teams can accelerate SAR studies, streamline the synthesis of complex molecules, and ultimately enhance the efficiency of their drug discovery pipelines.

References

  • National Institutes of Health (NIH). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available at: [Link]

  • Google Patents. Synthesis of azetidine derivatives.
  • ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Bromopyridinyl Ether Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of bromopyridinyl ether compounds in therapeutic research. With a focus on their application as kinase inhibitors and G-protein coupled receptor (GPCR) modulators, this document provides a comprehensive overview of their synthesis, biological evaluation, and future prospects. As a senior application scientist, the following guide is structured to provide not only technical accuracy but also field-proven insights into the practical application of this promising class of molecules.

Introduction: The Bromopyridinyl Ether Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it an attractive core for designing molecules that can effectively interact with biological targets. The introduction of a bromine atom and an ether linkage to this core creates the bromopyridinyl ether scaffold, a structure with unique physicochemical properties that offer several advantages in drug design. The bromine atom can act as a halogen bond donor, providing an additional point of interaction with target proteins, while the ether linkage offers conformational flexibility and can be strategically modified to fine-tune the compound's properties. This guide will explore the potential of this scaffold in two critical areas of drug discovery: kinase inhibition and GPCR modulation.

Synthesis of Bromopyridinyl Ether Compounds: Building the Core Scaffold

The synthesis of bromopyridinyl ether compounds can be approached through several established synthetic routes. A common strategy involves the coupling of a brominated pyridine derivative with a suitable alcohol or phenol.

Synthesis of Bromopyridine Precursors

The starting point for many syntheses is a brominated pyridine. For instance, 2-bromopyridine can be synthesized from 2-aminopyridine through a diazotization-bromination reaction.[2] This process typically involves the use of hydrobromic acid, bromine, and a diazotizing agent.[2]

Formation of the Ether Linkage

Two primary methods for forming the aryl ether bond are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[3][4] While effective, traditional Ullmann conditions often require high temperatures.[4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of C-N and C-O bonds.[5][6] It often proceeds under milder conditions than the Ullmann condensation and has a broad substrate scope.

The choice of synthetic route will depend on the specific substitution patterns desired on both the pyridine and the ether-linked moiety.

Bromopyridinyl Ethers as Kinase Inhibitors: Targeting Cellular Signaling

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Kinase inhibitors have emerged as a major class of targeted therapeutics.[8] The bromopyridinyl ether scaffold has shown promise in the development of novel kinase inhibitors.

Case Study: 2-Phenoxypyridines as JNK Inhibitors
Structure-Activity Relationship (SAR)

The SAR studies of 2-phenoxypyridine JNK inhibitors revealed several key insights that can be extrapolated to the design of bromopyridinyl ether analogs. Optimization of the scaffold led to the discovery of several potent compounds with good in vivo profiles.[9] The substitution pattern on both the pyridine and the phenoxy rings would be critical for achieving high potency and selectivity. The bromine atom on the pyridine ring could be strategically positioned to interact with specific residues in the kinase ATP-binding pocket.

Experimental Workflow: Kinase Inhibition Assay

The evaluation of novel kinase inhibitors typically involves in vitro enzymatic assays to determine their potency. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.[8][10]

Diagram of a General Kinase Inhibition Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Kinase, Substrate & ATP Compound_Prep->Incubation Enzyme_Prep Kinase & Substrate Preparation Enzyme_Prep->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Luminescence Measure Luminescence Add_ADP_Glo->Luminescence IC50_Calc Calculate IC50 Value Luminescence->IC50_Calc

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Detailed Protocol: ADP-Glo™ Kinase Assay [8][10]

  • Compound Preparation: Prepare a serial dilution of the bromopyridinyl ether compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, a suitable substrate, and ATP to a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

    • Add the diluted compound to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Bromopyridinyl Ethers as GPCR Modulators: A New Frontier

G-protein coupled receptors are the largest family of transmembrane proteins and are the targets of a significant portion of currently marketed drugs.[11] They play a crucial role in a wide range of physiological processes, making them attractive targets for therapeutic intervention. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function.[12]

While specific examples of bromopyridinyl ether compounds as GPCR modulators with extensive published data are still emerging, the structural features of this scaffold make it a promising candidate for the development of such agents. The ability to introduce diverse substituents via the ether linkage allows for the exploration of a wide chemical space to identify molecules that can selectively interact with allosteric binding pockets on GPCRs.

Experimental Workflow: GPCR Functional Assay

A common method to assess the activity of a compound on a GPCR is to measure its effect on downstream signaling events, such as changes in intracellular calcium concentration.

Diagram of a GPCR Calcium Flux Assay Workflow:

G cluster_cell_prep Cell Preparation cluster_compound_add Compound Addition cluster_agonist_add Agonist Stimulation cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Culture Culture Cells Expressing Target GPCR Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Add_Compound Add Bromopyridinyl Ether Compound Dye_Loading->Add_Compound Add_Agonist Add Agonist (for antagonists) Add_Compound->Add_Agonist Measure_Fluorescence Measure Fluorescence Change Add_Agonist->Measure_Fluorescence EC50_IC50_Calc Calculate EC50/IC50 Measure_Fluorescence->EC50_IC50_Calc

Caption: A typical workflow for a GPCR calcium flux assay.

Detailed Protocol: Calcium Flux Assay [13][14]

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the GPCR of interest in a 96-well or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This often involves an incubation period at 37°C.[14]

  • Compound Addition:

    • Prepare serial dilutions of the bromopyridinyl ether compound.

    • Add the diluted compound to the cell plate.

  • Agonist Stimulation (for antagonist screening):

    • If screening for antagonists, add a known agonist of the GPCR to the wells after a pre-incubation period with the test compound.

  • Signal Detection:

    • Use a fluorescence plate reader to measure the change in intracellular calcium concentration over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • For agonists, calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

    • For antagonists, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the response to the agonist.

Data Presentation and Interpretation

The quantitative data generated from kinase and GPCR assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example Data for a Hypothetical Bromopyridinyl Ether Kinase Inhibitor

Compound IDTarget KinaseIC50 (nM)
BPE-001JNK115
BPE-002JNK15
BPE-003p38α>10,000

Table 2: Example Data for a Hypothetical Bromopyridinyl Ether GPCR Modulator

Compound IDTarget GPCRAssay TypeEC50/IC50 (nM)
BPE-101CCR5Antagonist25
BPE-102CCR5Antagonist8
BPE-103CXCR4Antagonist>10,000

Future Directions and Conclusion

Bromopyridinyl ether compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their unique structural features and synthetic accessibility make them attractive candidates for targeting a wide range of biological targets, including kinases and GPCRs. The insights gained from closely related compound classes, such as the 2-phenoxypyridine JNK inhibitors, provide a strong rationale for the continued exploration of bromopyridinyl ethers.

Future research in this area should focus on the synthesis and evaluation of diverse libraries of bromopyridinyl ether compounds to establish comprehensive structure-activity relationships for various kinase and GPCR targets. The application of advanced screening technologies and structural biology will be crucial in elucidating the molecular mechanisms of action of these compounds and in guiding the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The in-depth technical guidance provided in this document is intended to empower researchers to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Process for making 2-bromopyridine. US4291165A.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. 2021-08-12.
  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC.
  • GPCR Allosteric Modul
  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed.
  • GPCR Allosteric Modulator Discovery.
  • GSK3β Kinase Assay.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether deriv
  • Imidazopyrazine tyrosine kinase inhibitors. US7459554B2.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. 2013-06-20.
  • P
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit.
  • Kinase assays. BMG LABTECH. 2020-09-01.
  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. 2025-02-20.
  • A molecular perspective for the use of type IV tyrosine kinase inhibitors as anticancer therapeutics. PubMed. 2021-12-14.
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
  • Development of allosteric modulators of GPCRs for tre
  • AMORPHOUS KINASE INHIBITOR FORMULATIONS AND METHODS OF USE THEREOF.
  • Synthesis and bioactivity of sphingosine kinase inhibitors and their novel aspirinyl conjugated analogs.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.
  • Calcium Flux Assay Protocol.
  • Discovery of GPCR ligands for probing signal transduction p
  • Kinase Assay Kit. Sigma-Aldrich.
  • G protein coupled receptor (gpcr) agonists and antagonists and methods of activating and inhibiting gpcr using the same. EP1278777A2.
  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Cell-based Assays for GPCR Activity. Biocompare. 2013-10-03.
  • G-protein-coupled receptor regulators and methods of use thereof. WO2023064768A1.
  • The synthesis and biological activity of substituted 2,6-diaminopyridines.
  • Buchwald–Hartwig amin

Sources

Methodological & Application

Synthesis Protocol for 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around the robust and reliable Mitsunobu reaction, which facilitates the formation of the key ether linkage. This guide offers detailed experimental procedures, purification techniques, characterization data, and essential safety considerations, designed to enable researchers to successfully synthesize this compound for their research and development endeavors.

Introduction

The azetidine motif is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to bioactive molecules.[1] Specifically, functionalized azetidines are key components in a range of therapeutic agents.[2] The target molecule, this compound, incorporates both the desirable azetidine core and a functionalized bromopyridine moiety, making it a versatile intermediate for the synthesis of more complex molecules through subsequent cross-coupling reactions. This document details a reliable synthetic protocol for its preparation, leveraging the Mitsunobu reaction for the key carbon-oxygen bond formation.

Reaction Scheme

The synthesis of this compound is achieved via a Mitsunobu reaction between 1-Boc-3-hydroxyazetidine and 6-bromo-3-hydroxypyridine.

Reaction_Scheme Reactant1 1-Boc-3-hydroxyazetidine Reagents PPh3, DIAD THF, 0 °C to rt Reactant1->Reagents Reactant2 6-bromo-3-hydroxypyridine Reactant2->Reagents Product This compound Reagents->Product + + +->Reagents Synthesis_Workflow cluster_Preparation Reaction Setup cluster_Reaction Mitsunobu Reaction cluster_Workup Work-up cluster_Purification Purification A Combine 1-Boc-3-hydroxyazetidine, 6-bromo-3-hydroxypyridine, and PPh3 in a flame-dried flask under N2 B Dissolve in anhydrous THF A->B C Cool to 0 °C B->C D Add DIAD dropwise C->D E Stir at rt for 12-16 h D->E F Concentrate in vacuo E->F G Dissolve in EtOAc F->G H Wash with NaHCO3 (aq) and brine G->H I Dry (Na2SO4) and concentrate H->I J Flash column chromatography (Silica gel, EtOAc/Hexanes) I->J

Sources

Application Notes and Protocols for the Suzuki Coupling of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Azetidine-Containing Biaryl Ethers in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, the azetidine moiety has emerged as a "privileged motif," prized for its ability to impart metabolic stability, improve aqueous solubility, and provide a rigid, three-dimensional exit vector for further molecular elaboration.[1][2] When incorporated into a biaryl ether framework—a common feature in a multitude of targeted therapeutics—the resulting structures are of profound interest to drug development professionals.

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine . This versatile building block serves as a gateway to a diverse array of novel chemical entities, particularly for the synthesis of inhibitors of protein kinases and other enzyme targets implicated in oncology and inflammatory diseases.[3] The protocols and insights presented herein are designed to empower researchers to confidently and efficiently utilize this valuable intermediate in their synthetic campaigns.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with exceptional functional group tolerance and generally high yields.[4][5] The reaction couples an organohalide (in this case, our bromopyridine derivative) with an organoboron species, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[6]

The catalytic cycle, illustrated below, proceeds through three fundamental steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the pyridyl substrate, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex of the boronic acid.[7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar¹-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim BaseBr Base-Br + B(OH)₃ PdII_biaryl->BaseBr  Byproducts RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1Br Ar¹-Br Ar1Br->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be necessary for particularly challenging substrates.

Materials and Reagents
  • This compound (1.0 eq.)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME, often with water as a co-solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a Schlenk flask or reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Thin Layer Chromatography (TLC) plates and appropriate visualization method

  • Standard work-up and purification supplies (e.g., Celite®, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Reaction Setup and Execution

Protocol_Workflow start Start reagents Combine Solid Reagents (Aryl Bromide, Boronic Acid, Base) start->reagents inert Inert Atmosphere Cycle (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Reaction Temperature (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress by TLC/LC-MS heat->monitor workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Upon completion purify Purify by Column Chromatography workup->purify end Characterize Pure Product purify->end

Figure 2. A generalized workflow for the Suzuki coupling protocol.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the chosen base.

  • Inerting the System: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can lead to the deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe. Subsequently, add the palladium catalyst. For air-sensitive pre-catalysts, this should be done in a glovebox or with careful handling under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (the bromopyridine) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. If emulsions form, a filtration through a pad of Celite® can be beneficial. Separate the organic layer, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, base, and solvent system can significantly impact the reaction outcome. The following table provides a set of recommended starting conditions for various types of boronic acids, based on established methodologies for similar heteroaromatic substrates.[2][6]

EntryBoronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (eq.)Solvent SystemTemp (°C)Typical Yield
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9085-95%
24-Methoxyphenylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)10080-90%
33-Fluorophenylboronic acidXPhos Pd G2 (2%)K₃PO₄ (3.0)Dioxane10075-85%
4Thiophene-2-boronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)DME/H₂O (4:1)8570-85%

Note: Yields are illustrative and based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction scale.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction was set up under strictly anaerobic conditions. Use a freshly opened bottle of catalyst or a more robust pre-catalyst. The choice of ligand is also crucial; for heteroaromatic couplings, electron-rich and bulky phosphine ligands like XPhos or SPhos can be highly effective.

    • Cause: Ineffective base or solvent.

    • Solution: For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. Ensure solvents are anhydrous and properly degassed.

  • Formation of Side Products (e.g., Protodeborylation):

    • Cause: The boronic acid is degrading faster than it is coupling.

    • Solution: This can be exacerbated by prolonged reaction times or excessive heat. Try a slightly lower temperature or a more active catalyst to shorten the reaction time. Using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can sometimes mitigate this issue.

  • Homocoupling of the Boronic Acid:

    • Cause: This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of solvents and maintaining a positive pressure of inert gas throughout the reaction is critical.

  • Difficulty in Purification:

    • Cause: Residual palladium or tin (if using Stille coupling as an alternative).

    • Solution: After the aqueous workup, washing the organic layer with an aqueous solution of KF or passing the crude material through a plug of silica with a suitable solvent can help remove some impurities before final chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile transformation that opens the door to a wide range of novel, medicinally relevant biaryl ethers. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably synthesize these valuable compounds. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important reaction in drug discovery and development programs.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

  • ResearchGate. (2025). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • MDPI. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]

  • PubMed. (2020). Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate. [Link]

  • ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports. [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]

  • National Institutes of Health. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

  • MDPI. (2023). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. Pharmaceuticals. [Link]

  • De Filippis, A. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

Sources

Application Notes & Protocols: Strategic Use of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules consist of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[4][5]

While the choice of ligands determines the targeting specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and vectoral properties are critical determinants of a PROTAC's overall performance, profoundly influencing the stability of the ternary complex, cell permeability, solubility, and pharmacokinetic (PK) properties.[3][6] The rational design of linkers—a practice often termed "linkerology"—is therefore a pivotal aspect of developing potent and drug-like PROTACs.[7]

This guide details the application of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine , a versatile and strategically designed building block for the synthesis of advanced PROTAC linkers. We will explore the underlying chemical principles, provide detailed experimental protocols for its incorporation, and offer expert insights into its advantages.

PROTAC_Structure cluster_ternary PROTAC Molecule POI Protein of Interest (POI) Ligand ('Warhead') Linker Linker Scaffold POI->Linker E3 E3 Ligase Ligand ('Anchor') Linker->E3

Caption: General structure of a PROTAC molecule.

Strategic Rationale: The Azetidine and Pyridine Advantage

The structure of this compound is not accidental; it combines two highly valuable motifs for modern linker design: a rigid, saturated azetidine ring and a polar, aromatic pyridine ring.

2.1 The Azetidine Moiety: Controlled Rigidity and Improved Physicochemical Properties

The four-membered azetidine ring serves as a bioisostere for more common piperidine or piperazine rings but with distinct advantages.[6][8]

  • Vectorial Control: Its constrained, three-dimensional structure provides a rigid scaffold that reduces the conformational flexibility of the linker. This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.[1]

  • Improved Solubility: As a saturated heterocycle, it can improve the aqueous solubility of the final PROTAC molecule, a common challenge for these high molecular weight compounds.[3]

  • Synthetic Handle: The Boc-protected secondary amine provides a stable, orthogonal handle for subsequent chemical modifications, allowing for modular and convergent synthetic strategies.[7]

2.2 The Pyridyl Group: Polarity and a Versatile Chemical Hub

The 6-bromopyridine fragment offers both structural and chemical benefits.

  • Enhanced Pharmacokinetics: The introduction of polar, aromatic groups like pyridine has been shown to improve solubility and overall pharmacokinetic profiles compared to purely aliphatic (e.g., PEG or alkyl) linkers.[4][9]

  • Rigidity and Interaction: The planar pyridine ring adds rigidity and can participate in favorable π-stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[9]

  • Reactive Handle: The bromine atom is a prime functional group for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the covalent attachment of the POI ligand or other linker components with high efficiency and selectivity.[10]

Synthetic Workflow and Experimental Protocols

The utility of This compound lies in its capacity for sequential, orthogonal functionalization. The general workflow involves (1) functionalizing the bromopyridine, (2) deprotecting the azetidine nitrogen, and (3) functionalizing the resulting amine.

Synthesis_Workflow Start This compound Intermediate1 Intermediate 1 (POI Ligand Coupled) Start->Intermediate1 Protocol 1: Suzuki Coupling Intermediate2 Intermediate 2 (Azetidine Deprotected) Intermediate1->Intermediate2 Protocol 2: Boc Deprotection FinalPROTAC Final PROTAC (E3 Ligand Coupled) Intermediate2->FinalPROTAC Protocol 3: Amide Coupling

Caption: Sequential functionalization workflow.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Bromopyridine Moiety

This protocol describes the coupling of the bromopyridine with a generic POI ligand appended with a boronic acid or pinacol boronate (pin) ester. This reaction is a robust and widely used method for forming C-C bonds.

Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of palladium catalysts and boronic acid derivatives. Pd(dppf)Cl2 is a reliable catalyst for coupling with heteroaryl halides due to the electron-rich and bulky nature of the dppf ligand, which promotes both oxidative addition and reductive elimination steps. An aqueous base and a dioxane/water solvent system are standard conditions that facilitate the transmetalation step and ensure solubility of all components.

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound359.231000.2781.0
POI-Ligand-B(pin)VariesVaries0.3341.2
Pd(dppf)Cl2731.7320.40.0280.1
Potassium Carbonate (K2CO3)138.211150.8343.0
1,4-Dioxane-4 mL--
Water (degassed)-1 mL--

Step-by-Step Methodology:

  • Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (100 mg, 0.278 mmol), the POI-Ligand-B(pin) (0.334 mmol), Pd(dppf)Cl2 (20.4 mg, 0.028 mmol), and K2CO3 (115 mg, 0.834 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Degassing: Seal the vial and sparge the mixture with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the coupled product (Intermediate 1).

Protocol 2: Acid-Mediated Boc Deprotection

This protocol removes the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen, revealing the secondary amine necessary for the next coupling step.

Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient method for Boc deprotection.[11][12] The reaction is typically fast and clean, proceeding at room temperature. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which fragments into isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine as a TFA salt.[12]

ReagentM.W. ( g/mol )AmountMmol (of SM)Equivalents
Intermediate 1 (from Protocol 1)Varies100 mgVaries1.0
Dichloromethane (DCM)-5 mL--
Trifluoroacetic Acid (TFA)114.021 mL-~20% v/v

Step-by-Step Methodology:

  • Setup: Dissolve Intermediate 1 (e.g., 100 mg) in dichloromethane (5 mL) in a round-bottom flask with a stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1 mL) dropwise. Caution: Gas evolution (CO2) will occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the deprotected amine as its TFA salt (Intermediate 2).

  • Neutralization (Optional but Recommended): For the next step, the free base is often required. Dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, dry over Na2SO4, and concentrate to yield the free amine. Alternatively, the TFA salt can be used directly in the subsequent amide coupling by adding a sufficient excess of a non-nucleophilic base (e.g., DIPEA).

Protocol 3: Amide Bond Formation with an E3 Ligase Ligand

This final step connects the linker to the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL) that has a carboxylic acid handle.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.[13] It rapidly activates the carboxylic acid to form a reactive ester, which is then readily displaced by the nucleophilic azetidine amine. A hindered organic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction without interfering with the coupling partners. DMF is an excellent polar aprotic solvent for this transformation.

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
Intermediate 2 (free amine)Varies100Varies1.0
E3-Ligand-COOHVariesVaries1.1 eq.1.1
HATU380.231.5 eq.1.51.5
DIPEA129.243.0 eq.3.03.0
N,N-Dimethylformamide (DMF, anhydrous)-5 mL--

Step-by-Step Methodology:

  • Setup: To a solution of the E3-Ligand-COOH (1.1 eq) in anhydrous DMF (3 mL) in a round-bottom flask, add HATU (1.5 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF (2 mL) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate (30 mL) and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (3x 15 mL) to remove DMF, followed by saturated aqueous NaHCO3 (15 mL), and finally brine (15 mL).

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the final PROTAC molecule by flash column chromatography or preparative HPLC to yield the desired product.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1159-1171. [Link]

  • Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA, 76(4), 341-345. [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [Link]

  • Xie, H., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 25(18), 4278. [Link]

  • Mako, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 987. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Evaluation of different coupling protocols. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Organic Syntheses. (n.d.). L-Proline. Organic Syntheses. [Link]

  • Sun, X., et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 6(1), 309. [Link]

  • Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Princeton University. [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ChemRxiv. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. Cambridge Open Engage. [Link]

Sources

palladium-catalyzed cross-coupling with 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound. This key building block, incorporating both the privileged azetidine and pyridine motifs, is of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond simple procedural lists to explain the fundamental principles and rationale behind experimental design, empowering scientists to not only replicate but also adapt and troubleshoot these critical synthetic transformations. We will explore a range of powerful C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and cyanation reactions, providing field-tested protocols and insights for each.

Introduction: The Strategic Value of the Azetidinyl-Pyridyl Ether Scaffold

The fusion of a 3-oxy-azetidine ring with a pyridyl system creates a molecular scaffold with significant potential in drug discovery. Azetidines, as strained four-membered rings, offer a unique three-dimensional exit vector from the more planar pyridine core, a desirable trait for exploring chemical space and improving physicochemical properties. The pyridine ring itself is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.

The specific substrate, this compound, is an ideal precursor for library synthesis. The Boc-protecting group ensures stability and solubility, while the bromo-substituent on the electron-deficient pyridine ring serves as a versatile handle for diversification via palladium-catalyzed cross-coupling.[1] These reactions are among the most powerful tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under generally mild conditions.[2][3]

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational protocol design and troubleshooting.[4] The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5] While specific intermediates vary, the cycle universally comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6][8]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments coupled on the palladium center are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorg Ar-Pd(II)Ln(R') Transmetal->PdII_Diorg MX_out M-Br Transmetal->MX_out RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Product_out Ar-R' RedElim->Product_out ArylHalide_in Ar-Br ArylHalide_in->OxAdd Organometallic_in R'-M Organometallic_in->Transmetal

Caption: Generalized Palladium Cross-Coupling Cycle.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the stability and low toxicity of the organoboron reagents.[6][8][9] It is an exceptionally powerful tool for creating biaryl linkages or introducing alkyl and vinyl groups.

Scientific Rationale
  • Catalyst/Ligand Selection: While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often utilize a separate Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[10] For heteroaryl halides like our substrate, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[2][11] These ligands promote the oxidative addition step and stabilize the catalytic species.

  • Base Selection: A base is essential for the transmetalation step.[8] It activates the organoboron species to form a more nucleophilic "ate" complex. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact reaction efficiency and should be screened for optimal results.[12]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is common. Water aids in dissolving the inorganic base and facilitating the formation of the boronate species.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Workflow_Suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Substrate, Boronic Acid, & Base to Flask B 2. Add Catalyst & Ligand A->B C 3. Add Solvent B->C D 4. Degas (Purge with N₂/Ar) C->D E 5. Heat to Reaction Temperature (e.g., 90 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Dilute (e.g., EtOAc) F->G H 8. Aqueous Wash G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: Experimental workflow for a typical cross-coupling reaction.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2-1.5 equiv)

    • Pd(OAc)₂ (0.02-0.05 equiv)

    • SPhos (0.04-0.10 equiv)

    • K₂CO₃ (2.0-3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a flame-dried reaction vial, add this compound, phenylboronic acid, and K₂CO₃.

    • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane. Add this catalyst/ligand solution to the reaction vial.

    • Add the 1,4-dioxane and water solvent mixture.

    • Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

    • Place the vial in a preheated heating block at 90-100 °C.

    • Stir the reaction for 2-12 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired product.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O9085-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene/H₂O10080-92%
Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME/H₂O8570-85%
Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9075-88%

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[13] This reaction is indispensable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.

Scientific Rationale
  • Catalyst/Ligand Selection: This reaction class is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Hartwig groups are specifically designed to facilitate the challenging reductive elimination step that forms the C-N bond. The choice of ligand is often substrate-dependent.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₂CO₃ are generally ineffective.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary, as the strong bases used are water-sensitive.

Protocol: Buchwald-Hartwig Amination with Morpholine
  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2-1.5 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • RuPhos (0.04 equiv)

    • NaOt-Bu (1.5-2.0 equiv)

    • Anhydrous Toluene

  • Procedure:

    • Glovebox Recommended: Add NaOt-Bu, Pd₂(dba)₃, and RuPhos to a flame-dried vial inside a glovebox.

    • Add the this compound and anhydrous toluene.

    • Finally, add the morpholine.

    • Seal the vial, remove from the glovebox, and place in a preheated heating block at 100-110 °C.

    • Stir for 4-24 hours, monitoring progress by LC-MS.

    • Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by silica gel chromatography.

Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable as rigid linkers in drug design and as precursors for other functional groups. The reaction couples an aryl halide with a terminal alkyne.

Scientific Rationale
  • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper facilitates the transmetalation step. Copper-free conditions have also been developed, which can be advantageous for sensitive substrates.[14]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base and often as the solvent.

  • Solvent: Anhydrous THF, DMF, or the amine base itself can be used as the solvent.

Protocol: Sonogashira Coupling with Phenylacetylene
  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2-1.5 equiv)

    • PdCl₂(PPh₃)₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (Et₃N)

  • Procedure:

    • To a flame-dried vial, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous triethylamine as the solvent.

    • Degas the mixture with a stream of nitrogen for 10 minutes.

    • Add the phenylacetylene via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours.[15]

    • Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by silica gel chromatography.

Additional Cross-Coupling Methodologies

Stille Coupling

The Stille reaction couples the substrate with an organostannane (R-SnBu₃).[16] It is known for its tolerance of a wide variety of functional groups and the use of neutral reaction conditions.[17] However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[16]

  • Typical Conditions: Pd(PPh₃)₄ (5 mol%), LiCl (3 equiv), in anhydrous dioxane or DMF, heated to 80-100 °C.[18]

Palladium-Catalyzed Cyanation

Introducing a nitrile group opens up a wealth of synthetic possibilities (e.g., hydrolysis to acids, reduction to amines). Palladium-catalyzed cyanation is a direct method to achieve this.[19]

  • Scientific Challenge: The cyanide anion can be a potent poison for palladium catalysts.[20]

  • Reagent Choice: Various cyanide sources can be used, such as zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or copper(I) cyanide (CuCN).[20][21][22] Zn(CN)₂ is often preferred for its lower toxicity and controlled release of cyanide.

  • Typical Conditions: Pd₂(dba)₃ (2.5 mol%), dppf (5 mol%), Zn(CN)₂ (0.7 equiv), in anhydrous DMF or DMA, heated to 120 °C.

Troubleshooting and Key Considerations

  • Low Yield:

    • Inactive Catalyst: Ensure proper degassing to prevent oxidation of the Pd(0) species. The in situ reduction of Pd(II) pre-catalysts is critical.[2]

    • Ligand Choice: The ligand is not a "one-size-fits-all" component. Screen different ligands, especially for challenging couplings.

    • Base/Solvent Incompatibility: Ensure the chosen base is appropriate for the reaction type and soluble enough in the solvent system.

  • Side Reactions:

    • Protodeboronation (Suzuki): In Suzuki reactions, the boronic acid can be replaced by a proton from a water source. This can be minimized by using anhydrous conditions (if possible), a different base, or by using boronic esters.[9]

    • Homocoupling: Homocoupling of the coupling partner (e.g., R-B(OH)₂ to R-R) can occur. This is often minimized by using the correct catalyst/ligand ratio and ensuring efficient cross-coupling.

  • Purification:

    • Palladium Removal: Residual palladium can be problematic for pharmaceutical applications.[10] Purification may require treatment with metal scavengers or multiple chromatographic steps.

    • Tin Removal (Stille): Removing tin byproducts can be difficult. An aqueous KF wash can help precipitate tin fluorides, which can then be filtered off.

References

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. J. Org. Chem., 64, 3804-3805.
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Lebrasseur, N., & Taylor, R. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Al-Masum, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Bakherad, M., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
  • Mondal, S., et al. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications.
  • Lundgren, R. J., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (2025). The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex.
  • NROChemistry. (n.d.). Stille Coupling.
  • Espino-Gonzalez, C. A., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology.
  • Li, Y., et al. (2026). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters.
  • Semantic Scholar. (n.d.). Palladium-catalyzed cyanation of aryl halides with CuSCN.
  • R., A., & V., P. K. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.
  • Chemistry LibreTexts. (2023). Stille Coupling.

Sources

Application Note: A Step-by-Step Protocol for the Chromatographic Purification of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints on molecules, making it a valuable scaffold in drug design.[2][3] The purity of this intermediate is paramount, as impurities can introduce downstream complications, leading to side reactions, difficult purifications of subsequent steps, and compromised biological data.[4]

This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude synthetic mixture using automated flash column chromatography. We will delve into the causality behind each experimental choice, from mobile phase selection to addressing the specific challenges posed by the molecule's structure, namely the basic pyridine moiety. The protocol is designed to be a self-validating system, incorporating Thin-Layer Chromatography (TLC) for in-process monitoring and final fraction analysis.

Foundational Principles: Understanding the Molecule and the Method

The successful purification of the target compound hinges on understanding its key structural features and how they interact with the chromatographic system.

  • 1-Boc-Azetidine Group: The tert-butyloxycarbonyl (Boc) protecting group is non-polar, increasing the molecule's affinity for less polar solvents.[5]

  • Bromo-Pyridine Moiety: The pyridine ring introduces polarity and, critically, a basic nitrogen atom. This basic site is the primary challenge in silica gel chromatography. The lone pair on the nitrogen can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel, leading to significant peak tailing and poor separation.[6]

  • Ether Linkage: The ether bond adds to the overall polarity of the molecule.

Given these features, normal-phase flash chromatography is the method of choice.[7][8] This technique utilizes a polar stationary phase (silica gel) and a non-polar mobile phase. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel through the column more quickly.[9]

Method Development: The Predictive Power of TLC

Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the solvent system (mobile phase).[10] The goal is to find a solvent mixture that provides a retention factor (Rƒ) for the target compound of approximately 0.2 - 0.35 .[7] This Rƒ range typically ensures that the compound will elute from the column in a reasonable volume without co-eluting with impurities.

Potential Impurities

Based on a typical Williamson ether synthesis, likely impurities include:

  • Unreacted 1-Boc-3-hydroxyazetidine: More polar than the product.

  • Unreacted 6-bromo-3-hydroxypyridine: More polar than the product.

  • Byproducts from side reactions: Varying polarities.[11]

Protocol: TLC Solvent System Screening
  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • In a separate vial, prepare a solution of the crude product in a suitable solvent (e.g., Dichloromethane).

  • Spot the crude mixture onto at least three different TLC plates.

  • Develop each plate in a different solvent system.

  • Visualize the plates under UV light (254 nm) and then with a potassium permanganate (KMnO₄) stain to see all components.

  • Identify the solvent system that gives the desired Rƒ of ~0.2-0.35 for the product spot, with good separation from major impurities.

Addressing Peak Tailing on TLC

If streaking or "tailing" of the product spot is observed on the TLC plate, it is a strong indicator of interaction with the acidic silica.[10] To counteract this, add a small amount (0.1-0.5% v/v ) of a competing base, such as triethylamine (TEA) , to the chosen mobile phase. The TEA will preferentially bind to the acidic silanol sites, allowing the pyridine-containing product to travel through the stationary phase unimpeded, resulting in a sharp, well-defined spot.

Table 1: Example TLC Screening Results

Eluent System (Hexane:Ethyl Acetate) Triethylamine (TEA) Product Rƒ Observations
80:20 None 0.15 Some tailing observed.
70:30 None 0.28 Significant tailing, poor spot shape.
60:40 None 0.45 Tailing, close to a less polar impurity.

| 70:30 | 0.5% | 0.30 | Sharp, well-defined spot. Good separation. |

Detailed Purification Protocol

This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (gravity or pressure-driven) column chromatography.[8]

Materials and Equipment
ItemSpecification
Stationary PhaseSilica Gel Flash Cartridge (40-63 µm particle size)[12]
Crude Material~1.0 g of this compound
Adsorbent for LoadingCelite or Silica Gel (~2-3 g)
Eluent AHexanes (or Heptane)
Eluent BEthyl Acetate
Eluent ModifierTriethylamine (TEA), HPLC Grade
Solvents for WorkupDichloromethane (DCM), Methanol (MeOH)
Analytical ToolTLC Plates (Silica gel 60 F₂₅₄)
EquipmentAutomated Flash Chromatography System, Rotary Evaporator
Workflow Diagram

G Crude Crude Product TLC_Dev TLC Method Development (e.g., 70:30 Hex:EtOAc + 0.5% TEA) Crude->TLC_Dev Dry_Load Sample Preparation (Dry Loading) TLC_Dev->Dry_Load Equilibrate Equilibrate Column (5% Eluent B) Load Load Sample Cartridge Equilibrate->Load Elute Run Gradient Elution (e.g., 5% to 60% B) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evaporate Remove Solvent (Rotary Evaporation) Pool->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of the target compound.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Prepare Eluent A: Hexanes.

  • Prepare Eluent B: Ethyl Acetate with 0.5% v/v Triethylamine.

    • Causality: The TEA is critical for preventing peak tailing by neutralizing acidic silanol sites on the silica. Adding it only to the more polar solvent ensures its concentration increases as the gradient progresses.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude material (~1.0 g) in a minimal amount of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Add ~2-3 g of silica gel or Celite to the solution.

  • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

    • Causality: Dry loading is superior to wet (liquid) injection for this application. It ensures the sample is introduced to the column in a narrow, concentrated band, which leads to better peak resolution and prevents issues with sample solvent miscibility.[13]

Step 3: Chromatography Setup and Execution

  • Select a silica gel cartridge appropriately sized for the sample amount (e.g., a 24 g or 40 g cartridge for 1 g of crude material).

  • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 2-3 column volumes.

  • Load the prepared dry sample onto the system.

  • Begin the elution process using a linear gradient.

Table 2: Recommended Flash Chromatography Gradient

Time (min) % Eluent B (EtOAc + 0.5% TEA) Gradient Type Purpose
0.0 - 2.0 5% Isocratic Allow non-polar impurities to elute.
2.1 - 15.0 5% to 60% Linear Elute the target compound from the column.

| 15.1 - 18.0 | 60% | Isocratic | Elute more polar impurities. |

  • Causality: A gradient elution is more efficient than an isocratic one for separating mixtures with components of varying polarities.[7] It allows for faster elution of all compounds and results in sharper peaks compared to running the entire separation at a single solvent strength.

Step 4: Fraction Collection and Analysis

  • Collect fractions throughout the run based on the UV detector signal.

  • Spot every 2-3 collected fractions onto a TLC plate.

  • Develop the TLC plate using the same mobile phase as the column's midpoint (e.g., 70:30 Hexanes:EtOAc + 0.5% TEA).

  • Visualize under UV light. The fractions containing only the spot corresponding to the pure product should be combined.

Step 5: Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvents using a rotary evaporator.

  • Place the final product under high vacuum to remove any residual solvent.

  • Obtain the final mass and calculate the yield. Confirm purity by HPLC, NMR, or other appropriate analytical techniques.

Troubleshooting

G trouble Troubleshooting Guide Issue Potential Cause Solution issue1 Problem 1: Poor Separation Product co-elutes with impurity. Gradient is too steep. 2. Inappropriate solvent system. Flatten the gradient around the product's elution point. 2. Re-screen solvent systems with TLC using different solvents (e.g., DCM/MeOH). issue2 Problem 2: Significant Peak Tailing Broad, asymmetric product peak. Insufficient TEA in mobile phase. 2. Overloading the column. Increase TEA concentration to 0.5-1.0%. 2. Reduce the amount of crude material loaded. issue3 Problem 3: No Elution of Product Product does not elute from the column. Mobile phase is not polar enough. Increase the final concentration of Eluent B or switch to a more polar solvent system (e.g., DCM/MeOH).

Caption: Common issues and solutions in chromatographic purification.

Conclusion

This application note details a robust and reproducible method for the purification of this compound using automated flash column chromatography. By understanding the chemical properties of the target molecule and systematically developing the method with TLC, high purity material can be reliably obtained. The key to this successful purification is the inclusion of triethylamine in the mobile phase to mitigate the on-column acidity of the silica gel, ensuring excellent peak shape and resolution for the basic pyridine-containing compound. This protocol serves as a valuable resource for scientists working with similar heterocyclic intermediates in a drug discovery and development setting.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2021). An Overview On Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • VanVeller Lab, Iowa State University. (n.d.). Resources. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • Reddit. (2020). TLC Seperation of N-Boc thiol. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Hawach Scientific. (2025). The Importance of Flash Columns in Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • LCGC International. (2023). Pharmaceutical Regulations: An Overview for the Analytical Chemist. Retrieved from [Link]

Sources

scale-up synthesis of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of this compound, a key building block in contemporary medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing process safety, scalability, and robustness. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key process decisions. The described methodology is built upon the well-established Mitsunobu reaction, a reliable method for forming aryl ethers under mild conditions. This guide includes detailed experimental protocols, process flow diagrams, safety and handling procedures, and analytical checkpoints to ensure a self-validating and reproducible synthesis.

Introduction and Strategic Overview

The azetidine motif is a highly valued scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while exploring novel chemical space.[1][2] The target molecule, this compound, serves as a versatile intermediate. The Boc-protected azetidine allows for subsequent functionalization, while the bromo-pyridine moiety is primed for a variety of cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, enabling the rapid generation of diverse compound libraries.[3][4]

Choice of Synthetic Strategy: The Mitsunobu Reaction

For the formation of the critical C-O ether bond between the azetidinol and the pyridinol, several strategies were considered. While a Williamson ether synthesis is plausible, it often requires harsh basic conditions that may not be compatible with the sensitive functional groups present.

The Mitsunobu reaction was selected as the optimal strategy for the following reasons:

  • Mild Reaction Conditions: It operates under neutral conditions at or below ambient temperature, which enhances functional group tolerance and minimizes side reactions.

  • High Reliability: It is one of the most dependable methods for coupling primary or secondary alcohols with phenolic nucleophiles.[5][6]

  • Stereospecificity: The reaction proceeds with a clean inversion of stereochemistry at the alcohol center. While not relevant for our achiral substrate, this feature underscores the predictable and controlled nature of the transformation.[7]

The primary challenge associated with the Mitsunobu reaction on a larger scale is the removal of stoichiometric phosphine oxide and hydrazine byproducts. This protocol directly addresses this issue with a tailored purification strategy.

Reaction Scheme and Process Workflow

The overall synthetic transformation is depicted below.

Reaction_Scheme Figure 1: Overall Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents R1 1-Boc-3-hydroxyazetidine P This compound R1->P + PPh3, DIAD in THF R2 6-Bromo-3-hydroxypyridine R2->P + PPh3, DIAD in THF Re1 Triphenylphosphine (PPh3) Re2 Diisopropyl azodicarboxylate (DIAD) Re3 Anhydrous THF

Caption: Figure 1: Overall Reaction Scheme

The following workflow provides a high-level overview of the entire manufacturing process, from setup to final product isolation.

G Figure 2: Step-by-Step Process Workflow A Reactor Setup & Inerting (N2 Atmosphere) B Charge Reactants (1-Boc-3-hydroxyazetidine, 6-Bromo-3-hydroxypyridine, PPh3) and Solvent (THF) A->B C Cool to 0-5 °C B->C D Slow Addition of DIAD (Maintain Temp < 10 °C) C->D E Reaction Monitoring (Warm to RT, Monitor by LC-MS/TLC) D->E F Reaction Quench (Solvent Removal & Dilution) E->F Upon Completion G Aqueous Work-up (Extraction with EtOAc, Wash with Brine) F->G H Purification (Silica Gel Chromatography) G->H I Product Isolation (Solvent Evaporation) H->I J Final Analysis & Drying (NMR, MS, HPLC, Drying under Vacuum) I->J

Caption: Figure 2: Step-by-Step Process Workflow

Detailed Scale-Up Protocol (100g Scale)

This protocol is designed for the synthesis of approximately 100g of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Reagent and Equipment Preparation

Table 1: Reagent Specifications

Reagent/MaterialFormulaMW ( g/mol )MolesEquivalentsAmountNotes
1-Boc-3-hydroxyazetidineC₈H₁₅NO₃173.210.5771.0100 gEnsure >98% purity.[8]
6-Bromo-3-hydroxypyridineC₅H₄BrNO174.000.5771.0100.5 gEnsure >98% purity.
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.290.6931.2181.7 gSolid, handle in a ventilated area.
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.210.6931.2140.1 g (143 mL)Toxic. Add with caution.[9]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--2.0 LUse a freshly opened bottle or distilled.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--~4.0 LFor extraction and chromatography.
HexanesC₆H₁₄---~6.0 LFor chromatography.
Saturated NaCl Solution (Brine)NaCl(aq)---1.0 LFor work-up.
Silica GelSiO₂---~2.0 kg230-400 mesh for column chromatography.

Equipment:

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel (500 mL).

  • Ice-water bath.

  • Rotary evaporator.

  • Large separatory funnel (4 L).

  • Glassware for column chromatography.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 5 L flask with the mechanical stirrer, thermocouple, and nitrogen inlet. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. This is critical as the phosphine reagent can be air-sensitive and the reaction intermediates are sensitive to water.

  • Charging Reagents: To the inerted flask, add 1-Boc-3-hydroxyazetidine (100 g, 0.577 mol), 6-bromo-3-hydroxypyridine (100.5 g, 0.577 mol), and triphenylphosphine (181.7 g, 0.693 mol).

  • Dissolution: Add anhydrous THF (2.0 L) to the flask. Stir the mixture until all solids have completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0-5 °C.

  • DIAD Addition: Transfer DIAD (143 mL, 0.693 mol) to the addition funnel. Add the DIAD dropwise to the reaction mixture over a period of 60-90 minutes. Causality: This slow, controlled addition is crucial to manage the reaction exotherm. A rapid addition can lead to a dangerous temperature spike and the formation of unwanted side products. Ensure the internal temperature does not exceed 10 °C during the addition.

  • Reaction: Once the DIAD addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress using TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. The reaction is considered complete when the starting 1-Boc-3-hydroxyazetidine spot is consumed.

Work-up and Purification
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.

  • Extraction: Redissolve the resulting residue in Ethyl Acetate (2.0 L). Transfer the solution to a 4 L separatory funnel. Wash the organic layer with brine (2 x 500 mL). Rationale: The brine wash helps to remove some of the more polar byproducts and facilitates phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain a crude oil/solid.

  • Purification via Column Chromatography:

    • Adsorb the crude material onto a small amount of silica gel (~300 g).

    • Prepare a silica gel column (~1.7 kg) packed in 10% Ethyl Acetate in Hexanes.

    • Load the adsorbed crude material onto the column.

    • Elute the column with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Note: The non-polar triphenylphosphine will elute first, followed by the desired product. The highly polar triphenylphosphine oxide (TPPO) and hydrazine byproducts will remain on the column or elute much later.

    • Collect fractions and analyze by TLC. Combine the pure fractions containing the product.

  • Final Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white to off-white solid.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight. Expected yield: 150-170 g (75-85%).

Analytical Characterization

The identity and purity of the final product must be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~8.15 (d, 1H), ~7.40 (d, 1H), ~7.20 (dd, 1H), ~5.00 (m, 1H), ~4.35 (m, 2H), ~4.05 (m, 2H), 1.45 (s, 9H) ppm.
¹³C NMR (101 MHz, CDCl₃)δ ~156.5, 153.2, 142.1, 140.8, 128.5, 125.1, 80.5, 68.0, 58.2 (2C), 28.6 (3C) ppm.
Mass Spec (ESI+)C₁₃H₁₇BrN₂O₃, Calculated m/z: 328.04, 330.04. Found: [M+H]⁺ 329.0, 331.0; [M+Na]⁺ 351.0, 353.0.
HPLC Purity >98% (area %) at 254 nm.

Process Safety and Hazard Management

Scaling up chemical reactions introduces risks that must be proactively managed.

  • Diisopropyl azodicarboxylate (DIAD): DIAD is toxic and a potential sensitizer. It should be handled with extreme care in a fume hood, wearing appropriate PPE (nitrile gloves, lab coat, safety glasses). Avoid heating DIAD as it can decompose violently.[9]

  • Triphenylphosphine (PPh₃): Can cause skin and eye irritation. Handle in a well-ventilated area to avoid inhaling dust.

  • Pyridine Derivatives: 6-Bromo-3-hydroxypyridine, like many pyridine compounds, should be considered harmful if ingested, inhaled, or absorbed through the skin.[10][11][12]

  • Solvents: THF and Ethyl Acetate are flammable. All operations should be conducted away from ignition sources.

  • Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, safety goggles, and chemically resistant gloves, is mandatory throughout the process.

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reagents. 2. Wet solvent/reagents.1. Re-check calculations and stoichiometry. 2. Ensure use of anhydrous THF and dry starting materials.
Low Yield 1. Poor quality starting materials. 2. Reaction temperature too high.1. Verify purity of reactants by NMR/LCMS before starting. 2. Maintain strict temperature control (<10 °C) during DIAD addition.
Difficult Purification (TPPO contamination) TPPO is highly polar and can be difficult to separate.1. Ensure a good aspect ratio for the chromatography column. 2. An alternative is to triturate the crude product with a solvent like diethyl ether to precipitate TPPO.

References

  • Singh, J., et al. (2017). The Rise of the Azetidine Ring in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Hameed, A., et al. (2017). Azetidine: a medicinally important scaffold. Medicinal Chemistry Research.
  • Parmar, V., et al. (2021). Recent advances in the synthesis of azetidines. Organic & Biomolecular Chemistry.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. Available at: [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions.
  • Demir, A. S., & Sesenoglu, O. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Safety Issues with Pyridine Ring Construction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]

  • Fletcher, S. P. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham. Available at: [Link]

Sources

Application Notes and Protocols: N-Boc Deprotection of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Azetidines and Amine Protection

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern medicinal chemistry and drug development.[1] Their unique, strained ring system imparts specific conformational constraints that can enhance binding affinity and selectivity for biological targets, making them valuable components in novel therapeutics.[1][2] The synthesis and functionalization of these molecules often require precise control over the reactivity of the nitrogen atom.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3] Its stability under a wide range of nucleophilic and basic conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool for multi-step synthetic sequences involving azetidine derivatives.[3][4]

This document provides a comprehensive guide to the experimental procedures for the N-Boc deprotection of azetidine derivatives. It details the underlying chemical principles, offers field-tested protocols, and provides practical guidance for troubleshooting common challenges, ensuring researchers can confidently and efficiently perform this critical transformation.

Mechanism and Theory: The Chemistry of Acid-Catalyzed Boc Cleavage

The removal of the N-Boc group is typically achieved under anhydrous acidic conditions.[4] The mechanism proceeds through a well-understood pathway initiated by the protonation of the carbamate's carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, facilitating the subsequent cleavage.

The key mechanistic steps are as follows:

  • Protonation: A strong acid (H-A) protonates the carbonyl oxygen of the Boc group.

  • Cleavage: The C-O bond of the tert-butyl group cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.

  • Proton Transfer: The liberated azetidine nitrogen is protonated by the acid, forming the corresponding ammonium salt.

The generation of the tert-butyl cation is a critical aspect of this reaction. This electrophilic species can potentially react with nucleophilic sites on the substrate or solvent, leading to unwanted side products through alkylation.[5] To mitigate this, "scavengers" such as triethylsilane (TES) or anisole are often added to the reaction mixture to trap the tert-butyl cation.[4][5]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3 & 4: Decarboxylation & Salt Formation N_Boc_Azetidine N-Boc Azetidine Protonated_Intermediate Protonated Intermediate N_Boc_Azetidine->Protonated_Intermediate + H+ H_A H-A (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Azetidine_Salt Azetidine Salt Carbamic_Acid->Azetidine_Salt - CO₂ + H+ CO2 CO₂ Carbamic_Acid->CO2 Side_Products Side Products (e.g., Isobutylene) tBu_Cation->Side_Products Alkylation

Caption: Acid-catalyzed mechanism of N-Boc deprotection.

Experimental Protocols

The choice of acid and solvent system is critical and depends on the substrate's stability and the desired final salt form. Below are two standard, reliable protocols for the deprotection of N-Boc azetidine derivatives.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and rapid method suitable for most azetidine derivatives. TFA is a strong, volatile acid, which facilitates its removal during work-up.

Materials & Equipment:

  • N-Boc protected azetidine derivative

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and appropriate developing solvent system

Procedure:

  • Reaction Setup: Dissolve the N-Boc azetidine derivative (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (5-10 equiv) to the stirred solution. Note: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).[6]

  • Quenching & Work-up:

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will cause foaming. Continue adding until the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected azetidine free base.

Scientist's Notes:

  • Causality: Cooling the reaction to 0 °C before adding TFA helps to control the initial exotherm and minimize potential side reactions, especially with sensitive substrates.

  • Work-up: The final product is an amine, which is basic. To isolate the free base, a basic work-up is essential. If the azetidine salt is desired, the reaction can be concentrated and triturated with a non-polar solvent like diethyl ether to precipitate the trifluoroacetate salt.

  • Anhydrous Conditions: Using anhydrous DCM is crucial to prevent water from competing with the substrate for the acid, which could slow down the reaction.[6]

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is widely used, particularly when the hydrochloride salt of the azetidine is the desired final product, as it can often be isolated directly by precipitation.

Materials & Equipment:

  • N-Boc protected azetidine derivative

  • 4M HCl solution in 1,4-dioxane

  • Diethyl ether or hexanes (for precipitation)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven or high-vacuum line

Procedure:

  • Reaction Setup: Dissolve the N-Boc azetidine derivative (1.0 equiv) in a minimal amount of a co-solvent like DCM or methanol if solubility in dioxane is low, or add the solid directly to the HCl/dioxane solution.

  • Acid Addition: Add the 4M HCl solution in 1,4-dioxane (10-20 equiv of HCl) to the substrate at room temperature with vigorous stirring.

  • Reaction & Precipitation: Stir the mixture at room temperature. In many cases, the deprotected azetidine hydrochloride salt will precipitate out of the solution as a white solid. Monitor the reaction by TLC or LC-MS (by taking a small aliquot, quenching with base, and extracting) to confirm the consumption of starting material (typically 1-4 hours).

  • Isolation:

    • Once the reaction is complete, add an anti-solvent such as diethyl ether or hexanes to ensure complete precipitation of the hydrochloride salt.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with diethyl ether to remove any non-polar impurities.

    • Dry the product under high vacuum to afford the pure azetidine hydrochloride salt.

Scientist's Notes:

  • Causality: Using a pre-made solution of HCl in an organic solvent like dioxane ensures anhydrous conditions, which are favorable for the deprotection mechanism.[6] The direct formation of the crystalline hydrochloride salt provides a simple and efficient method for purification, often avoiding the need for chromatography.

  • Solvent Choice: 1,4-Dioxane is a common choice, but solutions of HCl in ethyl acetate or diethyl ether can also be used depending on substrate solubility and desired outcome.[3]

  • Salt Conversion: If the free base is required, the isolated hydrochloride salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent as described in Protocol 1.

Caption: General experimental workflow for N-Boc deprotection.

Comparison of Deprotection Conditions

ReagentCommon Solvent(s)Typical ConditionsProsCons
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-50% v/v, 0°C to RTFast, effective, volatile acid is easy to remove.Highly corrosive, can cleave other acid-sensitive groups (e.g., t-butyl esters).[6]
Hydrochloric Acid (HCl) 1,4-Dioxane, Ethyl Acetate4M solution, RTForms hydrochloride salt directly, often crystalline; cost-effective.Dioxane is a peroxide-former and should be handled with care.
Phosphoric Acid (H₃PO₄) Tetrahydrofuran (THF) / WaterAqueous solution, RTMild, environmentally benign, selective for Boc over Cbz or benzyl esters.[4]Slower reaction times, requires aqueous work-up.
p-Toluenesulfonic Acid (pTSA) THF, DCM, AcetonitrileCatalytic to stoichiometric, RTReadily available, solid reagent, biodegradable.[7]Can be slower; less volatile than TFA/HCl.
Thermal (Neat or Solvent) Dioxane/Water, NeatReflux or high temp (100-150°C)Avoids strong acids, useful for sensitive substrates.[6][8]High temperatures can cause degradation; not universally applicable.[9]

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient acid stoichiometry or concentration.2. Presence of water in the reaction.[6]3. Steric hindrance around the N-Boc group.[3]1. Increase the equivalents of acid or use a stronger acid.2. Ensure all solvents and glassware are anhydrous.3. Increase reaction time and/or temperature. Consider thermal deprotection.[6]
Side Product Formation (Alkylation) The tert-butyl cation is alkylating electron-rich moieties on the substrate.[5]Add a scavenger to the reaction mixture (e.g., anisole, triethylsilane, or thiophenol) to trap the cation.[4]
Ring Opening of Azetidine The azetidine ring is strained and can be susceptible to nucleophilic attack under harsh acidic conditions, although this is less common than with aziridines.Use milder acidic conditions (e.g., aqueous phosphoric acid) or reduce the reaction temperature and time.
Low Yield After Work-up 1. The deprotected amine (free base) is water-soluble.2. Incomplete neutralization during basic work-up, leaving the product as a salt in the aqueous layer.1. Perform multiple extractions with the organic solvent. If the product is highly polar, consider back-extraction from the aqueous layer after saturating it with NaCl.2. Ensure the aqueous layer is strongly basic (pH > 10) before extraction.

Safety Precautions

  • Acid Handling: Strong acids like trifluoroacetic acid and concentrated hydrochloric acid are extremely corrosive and can cause severe burns. Always handle them inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Solvent Hazards: Dichloromethane is a suspected carcinogen. 1,4-Dioxane is flammable and can form explosive peroxides upon storage. Always work in a well-ventilated area and consult the Safety Data Sheet (SDS) for all reagents before use.

  • Pressure Build-up: The deprotection reaction releases carbon dioxide gas, and neutralization with bicarbonate also produces CO₂. Ensure reaction vessels are not sealed and vent the separatory funnel frequently during basic work-up to prevent pressure build-up.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and organic waste streams should be segregated and handled appropriately.

References

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health (NIH). Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, increase your yield, and overcome common challenges encountered during this synthesis.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The primary route to this compound is through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[1][2] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl or aryl halide, displacing the halide and forming the ether.[3]

In this specific synthesis, 1-Boc-3-hydroxyazetidine is deprotonated by a strong base to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with 2-bromo-5-hydroxypyridine's conjugate base or a related electrophile. The efficiency of this SN2-type reaction is highly dependent on several factors, including the choice of base, solvent, temperature, and the purity of the starting materials.[4][5]

This guide will delve into the critical parameters of this reaction, providing you with the necessary information to troubleshoot and optimize your synthesis for higher yields and purity.

Reaction Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2/SNAr) cluster_2 Step 3: Work-up & Purification A 1-Boc-3-hydroxyazetidine C Azetidine Alkoxide Intermediate A->C Anhydrous Solvent (DMF/DMSO) B Strong Base (e.g., NaH) B->C E This compound C->E Heat (e.g., 50-100°C) D 2-Bromo-5-halopyridine D->E F Crude Product Mixture G Aqueous Work-up F->G Quench reaction H Column Chromatography G->H Extract with organic solvent I Pure Product H->I Isolate pure fraction

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve problems.

Question 1: My reaction yield is consistently low. What are the most probable causes and how can I address them?

Low yields in a Williamson ether synthesis can often be traced back to a few critical factors. Here’s a breakdown of potential issues and their solutions:

  • Inefficient Deprotonation of the Alcohol: The first step of the reaction is the quantitative formation of the alkoxide from 1-Boc-3-hydroxyazetidine.[2] If this step is incomplete, you will have a lower concentration of the active nucleophile, leading to a sluggish reaction and low conversion.

    • Causality: The pKa of the hydroxyl group on the azetidine ring requires a sufficiently strong base for complete deprotonation. Weaker bases like carbonates or hydroxides may not be effective.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[4] These bases irreversibly deprotonate the alcohol, driving the equilibrium towards the alkoxide. Ensure that the base is fresh and has been handled under anhydrous conditions to prevent quenching by moisture.

  • Suboptimal Solvent Choice: The choice of solvent plays a crucial role in an SN2 reaction by influencing the solubility of reactants and the reactivity of the nucleophile.[1]

    • Causality: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile through hydrogen bonding, creating a solvent shell that hinders its ability to attack the electrophile. This significantly slows down the reaction rate.

    • Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][3] These solvents effectively dissolve the ionic alkoxide but do not solvate it as strongly, leaving the nucleophile "naked" and more reactive.

  • Competing Elimination Reactions: The alkoxide is not only a nucleophile but also a strong base. This can lead to a competing E2 elimination reaction with the bromopyridine, especially at higher temperatures.[5]

    • Causality: Elimination is favored by steric hindrance and high temperatures. While the pyridine ring is not a typical substrate for E2 reactions, related decomposition pathways can occur.

    • Solution: Maintain a moderate reaction temperature. A typical range for this synthesis is 50-100°C.[1] It is advisable to start at a lower temperature (e.g., 60°C) and monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is too slow, the temperature can be gradually increased.

Question 2: I'm observing a significant amount of unreacted starting materials even after a long reaction time. How can I improve the conversion rate?

Poor conversion is a common issue that can often be resolved by optimizing the reaction conditions.

  • Increase Reaction Time and/or Temperature: Williamson ether syntheses can sometimes be slow, requiring several hours to reach completion.[1]

    • Solution: Monitor the reaction closely using TLC. If you observe that the starting materials are being consumed, but the reaction has not gone to completion, consider extending the reaction time (e.g., from 8 to 24 hours). If the reaction has stalled, a modest increase in temperature (e.g., in 10°C increments) may be beneficial.

  • Consider a Phase-Transfer Catalyst: If there are solubility issues with the alkoxide in the organic solvent, a phase-transfer catalyst (PTC) can be highly effective.[6]

    • Causality: A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can transport the alkoxide from a solid phase or an interface into the organic phase, thereby increasing its effective concentration and reactivity.[1][6]

    • Solution: Add a catalytic amount (e.g., 5-10 mol%) of a suitable PTC to the reaction mixture. This can often lead to a dramatic increase in reaction rate and yield, sometimes even allowing the use of milder bases and lower temperatures.[7]

Question 3: I'm seeing a major byproduct that I can't identify. What are some common side reactions in this synthesis?

The formation of byproducts can complicate purification and reduce the overall yield. Here are some possibilities:

  • C-Alkylation: Phenoxides and related heteroaromatic alkoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the ring.

    • Causality: While O-alkylation is generally favored, some degree of C-alkylation on the pyridine ring can occur, leading to isomeric byproducts.[3]

    • Solution: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Generally, polar aprotic solvents favor O-alkylation.

  • Reaction with the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is generally stable to the basic conditions of the Williamson ether synthesis.[8] However, under prolonged heating or with very strong bases, some degradation may occur.

    • Causality: The Boc group is acid-labile but can be cleaved under harsh basic conditions, although this is less common.

    • Solution: Stick to the recommended temperature range and avoid excessively long reaction times. If you suspect Boc-group cleavage, you can analyze the crude product by LC-MS to check for the presence of the deprotected product.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. It is recommended to perform a small-scale trial first to optimize the conditions for your specific setup.

Reagents and Materials:

Reagent/MaterialMolecular WeightAmountMolesEquivalents
1-Boc-3-hydroxyazetidine173.21 g/mol 1.0 g5.77 mmol1.0
2,5-Dibromopyridine236.90 g/mol 1.51 g6.35 mmol1.1
Sodium Hydride (60% in oil)24.00 g/mol 0.28 g6.93 mmol1.2
Anhydrous DMF-20 mL--
Ethyl Acetate-As needed--
Saturated NH₄Cl (aq)-As needed--
Brine-As needed--
Anhydrous MgSO₄-As needed--
Silica Gel-As needed--

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-3-hydroxyazetidine (1.0 g, 5.77 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) and stir until the starting material is fully dissolved. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 0.28 g, 6.93 mmol) portion-wise to the stirred solution at 0°C.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved during the addition.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Nucleophilic Substitution: In a separate flask, dissolve 2,5-dibromopyridine (1.51 g, 6.35 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up:

    • Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction? A: The reaction is a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] It involves the backside attack of the azetidine alkoxide on the carbon atom of the pyridine ring bearing the bromo group, leading to the formation of the ether linkage.

Q2: Can I use a different base, such as potassium carbonate (K₂CO₃)? A: While K₂CO₃ is a common base in some ether syntheses, it is generally not strong enough to fully deprotonate a simple secondary alcohol like 1-Boc-3-hydroxyazetidine. Using a weaker base will likely result in an incomplete reaction and low yield. Stronger bases like NaH, KH, or KHMDS are recommended.[4]

Q3: Why is an anhydrous solvent necessary? A: The alkoxide intermediate is highly basic and will be readily quenched by any protic species, including water. Using an anhydrous solvent and maintaining an inert atmosphere prevents the decomposition of the nucleophile and ensures the reaction can proceed efficiently.

Q4: Are there alternative synthetic routes to this molecule? A: Yes, other methods like the Mitsunobu reaction could potentially be used.[9][10] The Mitsunobu reaction allows for the coupling of an alcohol and a nucleophile (in this case, 6-bromopyridin-3-ol) under milder, non-basic conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[10] Another advanced method could be a Buchwald-Hartwig C-O coupling reaction, which uses a palladium catalyst to form the aryl ether bond.[11][12]

Alternative_Routes cluster_mitsunobu Mitsunobu Reaction cluster_buchwald Buchwald-Hartwig C-O Coupling M_Start1 1-Boc-3-hydroxyazetidine M_Product Target Product M_Start1->M_Product M_Start2 6-Bromopyridin-3-ol M_Start2->M_Product M_Reagents PPh3, DEAD/DIAD M_Reagents->M_Product Mild, Neutral Conditions B_Start1 1-Boc-3-hydroxyazetidine B_Product Target Product B_Start1->B_Product B_Start2 2,5-Dibromopyridine B_Start2->B_Product B_Reagents Pd Catalyst, Ligand, Base B_Reagents->B_Product Catalytic Cycle

Caption: Alternative synthetic strategies for forming the aryl ether linkage.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • ResearchGate. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. [Link]

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

  • Royal Society of Chemistry. (2024, November 11). Directed nucleophilic aromatic substitution reaction. [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Google Patents. (n.d.). WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • Maynooth University. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Beilstein Journals. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. [Link]

  • ResearchGate. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2022, November 8). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. [Link]

  • Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. [Link]

Sources

Azetidine Reaction Support Center: Managing Ring Strain in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chemists working with azetidines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and functionalization of these strained four-membered heterocycles. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) is a double-edged sword: it provides a unique driving force for reactivity but also opens pathways to undesired side reactions like ring-opening and polymerization.[1] This resource combines mechanistic explanations, troubleshooting guides, and validated protocols to help you navigate these complexities and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers face when working with azetidines.

Q1: My azetidine starting material appears to be polymerizing upon storage or during reaction setup. How can I prevent this?

A: Azetidine polymerization is a common issue, often initiated by trace acidic impurities or strong bases. The strain in the four-membered ring makes it susceptible to cationic ring-opening polymerization.[1]

  • Storage: Store neat azetidine or its solutions over potassium hydroxide (KOH) pellets to neutralize acidic impurities. Store as a salt (e.g., hydrochloride) if the free base is not immediately required.

  • Reaction Conditions: When using strong bases (e.g., organolithiums, LDA), add the base slowly at low temperatures (-78 °C) to a solution of the azetidine to minimize base-induced oligomerization. If possible, opt for non-nucleophilic, sterically hindered bases like DBU or proton sponge.

  • N-Protection: N-sulfonyl or N-acyl protected azetidines are significantly more stable and less prone to polymerization.[1] Consider using a protecting group if the free N-H is not essential for the initial transformation.

Q2: I'm observing significant amounts of ring-opened byproducts (e.g., γ-amino alcohols) in my reaction. What are the primary causes?

A: Uncontrolled ring-opening is typically caused by nucleophilic attack or acid-mediated activation. The stability of the azetidine ring is highly dependent on the N-substituent and the reaction pH.[2]

  • Acidic Conditions: Strong acids protonate the ring nitrogen, making the ring highly electrophilic and vulnerable to attack by even weak nucleophiles (including the solvent).[2] If acidic conditions are required, use the mildest Lewis or Brønsted acid possible and maintain low temperatures.[3] For instance, Lewis acids like La(OTf)₃ have been shown to catalyze controlled intramolecular ring-opening, highlighting their ability to activate the ring.[3]

  • Nucleophiles: Hard nucleophiles (e.g., organolithiums, Grignards) and some soft nucleophiles in the presence of an activating agent can open the ring. The choice of N-substituent is critical here. Electron-withdrawing groups (like tosyl or Boc) can activate the ring towards nucleophilic attack.[1]

  • Intramolecular Attack: Be mindful of pendant functional groups on your N-substituent that can act as internal nucleophiles. A notable example is the intramolecular ring-opening of aryl azetidines by a neighboring amide group under acidic conditions.[2]

Q3: Why are my yields for N-alkylation of azetidine so low?

A: Low yields in N-alkylation are often a result of a combination of factors including steric hindrance, low nucleophilicity of the azetidine nitrogen, and competing side reactions.

  • Steric Hindrance: Both the electrophile and any substituents on the azetidine ring can sterically impede the reaction. If you are using a bulky alkylating agent (e.g., a secondary halide), consider switching to a less hindered one (e.g., a primary halide or triflate).

  • Base Selection: The choice of base is critical. A strong, bulky, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) is often preferred over smaller bases like potassium carbonate, which can promote side reactions.

  • Solvent Choice: Aprotic polar solvents like DMF or DMSO can enhance the rate of Sₙ2 reactions. However, be cautious as they can also promote side reactions if not properly dried.

Part 2: Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, outlining potential causes and systematic solutions.

Guide 1: Low Yields and Side Reactions in Azetidine Functionalization

Symptom: Your reaction to functionalize the azetidine ring (e.g., at the nitrogen or a carbon position) is resulting in low conversion of starting material, a complex mixture of products, or the formation of oligomers.

Causality & Troubleshooting Workflow

This workflow helps diagnose the root cause of poor reaction outcomes.

G start Low Yield / Side Products in Azetidine Reaction check_sm Is Starting Material (SM) Pure and Stable? start->check_sm check_conditions Are Reaction Conditions Appropriate? check_sm->check_conditions Yes sm_no Purify SM (distillation, chromatography). Store over KOH pellets. check_sm->sm_no No check_sterics Is Steric Hindrance a Likely Issue? check_conditions->check_sterics Yes cond_no Optimize Base, Solvent, Temp. Use non-nucleophilic base (KHMDS). Use dry, aprotic solvent (THF, Toluene). check_conditions->cond_no No check_ring_opening Is Uncontrolled Ring-Opening Occurring? check_sterics->check_ring_opening No sterics_yes Use less bulky reagents. Increase reaction temperature/time. Consider a more reactive electrophile (e.g., R-OTf vs R-Br). check_sterics->sterics_yes Yes opening_yes Avoid strong acids. Use N-protection (Boc, Cbz). Lower temperature. Choose milder nucleophiles. check_ring_opening->opening_yes Yes success Successful Reaction check_ring_opening->success No sm_no->check_conditions cond_no->check_sterics sterics_yes->check_ring_opening opening_yes->success

Caption: Troubleshooting workflow for azetidine reactions.

Mechanistic Insight: The Role of N-Substituents

The electronic nature of the nitrogen substituent dramatically influences the azetidine ring's stability and reactivity.

  • N-Alkyl/N-H: These azetidines are relatively basic and prone to protonation and subsequent acid-catalyzed ring-opening. The nitrogen lone pair is available for reactions.

  • N-Aryl: The basicity of the nitrogen is reduced due to delocalization of the lone pair into the aryl ring. This can increase stability against acid-mediated decomposition but may also decrease the nitrogen's nucleophilicity.[2]

  • N-Sulfonyl/N-Acyl (e.g., Tosyl, Boc): These electron-withdrawing groups significantly decrease the nitrogen's basicity and nucleophilicity, making the ring much more stable to acidic conditions.[2] However, they activate the ring's C-N bonds toward nucleophilic attack, a property exploited in many synthetic strategies.[1]

Guide 2: Controlling Regioselectivity in Ring-Opening Reactions

Symptom: You are attempting a planned, nucleophilic ring-opening of an activated azetidine, but you are getting a mixture of regioisomers or undesired byproducts.

Key Factors Influencing Regioselectivity
  • Activation Group: The choice of N-activating group (e.g., Ts, Ms, Boc) is paramount. N-sulfonyl groups are potent activators for Sₙ2-type ring-opening.

  • Steric Hindrance: Nucleophilic attack generally occurs at the less sterically hindered carbon of the azetidine ring.

  • Electronic Effects: Substituents on the ring can electronically favor attack at one position over another. For example, a phenyl group at the C2 position can stabilize a partial positive charge, potentially influencing the transition state.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen or a substituent, further polarizing the C-N bonds and directing the nucleophile. For example, La(OTf)₃ has been used to achieve highly regioselective intramolecular aminolysis of epoxides to form azetidines, demonstrating fine control over ring formation and implying similar principles apply to ring-opening.[3]

Data Table: Influence of Reaction Conditions on Azetidine Stability

The following table summarizes the stability of a model N-substituted azetidine under various conditions, providing a guideline for experimental design.

N-SubstituentConditionStability OutcomeRationale
-H (Unprotected) 1M HCl, RTRapid DecompositionProtonation of the nitrogen makes the ring highly electrophilic and prone to ring-opening.[2]
-Benzyl 1M HCl, RTSlow DecompositionBenzyl group is weakly electron-donating, nitrogen remains basic and susceptible to protonation.
-Phenyl 1M HCl, RTModerate StabilityNitrogen lone pair is delocalized, reducing basicity and slowing protonation-induced decomposition.[2]
-Tosyl (Ts) 1M HCl, RTHigh StabilityThe strongly electron-withdrawing tosyl group makes the nitrogen non-basic.[1]
-Tosyl (Ts) NaSPh, DMF, 60°CControlled Ring-OpeningThe tosyl group activates the ring for nucleophilic attack by the thiophenoxide.[1]
-Boc LDA, THF, -78°CC-H LithiationThe Boc group directs ortho-lithiation while remaining stable, allowing for C-functionalization.[1]

Part 3: Reference Protocols

These protocols provide detailed, step-by-step methodologies for common and challenging transformations involving azetidines.

Protocol 1: Robust N-Alkylation of Azetidine

This protocol is designed to minimize side reactions like dialkylation and polymerization.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve azetidine (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add a solution of KHMDS (1.05 eq, 0.5 M in toluene) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes. The formation of a salt indicates successful deprotonation.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Mediated Ring-Opening with a Carbon Nucleophile

This protocol is an example of a controlled, strain-releasing reaction to form a new C-C bond, adapted from methodologies for related strained rings.[1][4]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-tosyl-2-aryl-azetidine (1.0 eq) in anhydrous 1,2-dichloroethane (0.1 M).

  • Addition of Reagents: Add the organotrifluoroborate salt (e.g., potassium vinyltrifluoroborate, 1.5 eq) and a Lewis acid such as Sc(OTf)₃ or La(OTf)₃ (10 mol%).[3]

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Cooling & Quenching: Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with dichloromethane (3 x 15 mL).

  • Workup: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting γ-amino product via flash column chromatography.

Reaction Mechanism Visualization

The following diagram illustrates the competition between the desired N-alkylation and the undesired polymerization side reaction.

G cluster_0 Desired N-Alkylation Pathway cluster_1 Undesired Polymerization Pathway A_start Azetidine + Base A_mid Azetidinide Anion A_start->A_mid -H⁺ A_end N-Alkylated Azetidine A_mid->A_end + R-X (Sₙ2) P_mid Dimer Anion A_mid->P_mid Competing Side Reaction P_start Azetidinide Anion P_start->P_mid + Azetidine (Ring-Opening Attack) P_end Polymer P_mid->P_end + n(Azetidine)

Caption: Competing pathways in azetidine N-alkylation.

References
  • Butt, M. A., & Zhang, W. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Kuriyama, Y., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, PMC, NIH.
  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Various Authors. Azetidine synthesis. Organic Chemistry Portal.
  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, PMC, NIH.

Sources

Technical Support Center: Strategies to Avoid Unwanted Debromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists grappling with the common but often frustrating side reaction of debromination. This guide is designed for researchers, scientists, and drug development professionals who encounter the undesired loss of a bromine substituent during their synthetic campaigns. As your virtual application scientist, I will provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Enemy: Mechanisms of Debromination

Unwanted debromination, the substitution of a bromine atom with a hydrogen atom, can significantly lower the yield of your desired product and introduce purification challenges.[1] This side reaction is particularly prevalent in two major classes of reactions: palladium-catalyzed cross-couplings and organometallic formations (e.g., Grignard or lithiation).

The primary culprit in palladium-catalyzed reactions is often a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can be generated from various sources within the reaction, including solvents (like alcohols), the base, or even trace amounts of water.[1][2] Once formed, the Pd-H species can insert into the carbon-bromine bond, leading to the reductive cleavage and replacement of bromine with hydrogen.

In the case of organometallic reagent formation, such as lithiation or Grignard reactions, debromination typically occurs when the newly formed organometallic species encounters a proton source in the reaction mixture before it can react with the intended electrophile.[3]

Troubleshooting Guide: Scenario-Based Solutions

This section is structured to address specific problems you might be observing at the bench.

Scenario 1: "Help! My aryl bromide is being reduced during my Suzuki (or other Pd-catalyzed) coupling."

This is a classic case of hydrodebromination. Your primary goal is to minimize the formation and reactivity of palladium-hydride species.

Question: I'm seeing a significant amount of the debrominated arene in my crude NMR. What's the first thing I should check?

Answer: Your first line of defense is to evaluate your base and reaction temperature.[2]

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu) or sodium ethoxide (NaOEt), are common offenders.[1][4] They can promote the formation of Pd-H species.

    • Solution: Switch to milder, inorganic bases. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent alternatives that are less likely to generate hydride species.[1][2]

  • Temperature: High reaction temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling.[1][2]

    • Solution: Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor the side reaction.[1]

Question: I've changed the base and lowered the temperature, but I'm still seeing debromination. What's next?

Answer: Now it's time to scrutinize your catalyst system and solvents.

  • Catalyst and Ligand: The choice of palladium source and, more importantly, the phosphine ligand can dramatically influence the outcome. The ligand sphere around the palladium center dictates its reactivity.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or even tri-tert-butylphosphine can accelerate the rate of reductive elimination (the desired product-forming step) relative to the undesired hydrodebromination pathway. For some electron-deficient aryl bromides, phosphine-free catalyst systems might also be a viable option to explore.[1]

  • Solvents and Reagents: Protic solvents (e.g., alcohols) or the presence of water can act as hydride sources.[1]

    • Solution: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[1] Ensure all reagents are thoroughly dried and consider using freshly distilled solvents. Running the reaction under a rigorously inert atmosphere (Nitrogen or Argon) is critical.

ParameterProblematic ConditionRecommended SolutionRationale
Base Strong, alkoxide bases (e.g., NaOt-Bu)Weaker, inorganic bases (e.g., K₃PO₄, K₂CO₃)[1][2]Reduces the formation of Pd-H species.[2]
Temperature High temperatures, prolonged reaction timesLower temperature, monitor closely[1]Debromination may be kinetically disfavored at lower temps.
Ligand Small, electron-poor ligandsBulky, electron-rich phosphine ligands (e.g., XPhos)[1]Promotes desired reductive elimination over side reactions.
Solvent Protic solvents (e.g., alcohols), wet solventsAnhydrous, aprotic solvents (e.g., Toluene, Dioxane)[1]Eliminates potential sources of hydride species.[1]
Scenario 2: "I'm forming a Grignard or lithiated species, but my main product is the protonated (debrominated) starting material."

This indicates that your highly reactive organometallic intermediate is being quenched by an adventitious proton source before it can react with your desired electrophile.[3]

Question: I'm confident my glassware is dry. What other proton sources could be causing this?

Answer: The issue could stem from your solvent, reagents, or even the starting material itself if it possesses acidic protons.

  • Solvent Purity: Ethereal solvents like THF and diethyl ether are hygroscopic and can absorb moisture from the air. They can also contain peroxide impurities.

    • Solution: Always use freshly distilled, anhydrous solvents. For Grignard reagent formation, ethyl ether or THF are essential to stabilize the reagent.

  • Acidic Protons on Substrate: If your molecule contains acidic protons (e.g., amides, acidic C-H bonds), your organolithium reagent might be acting as a base instead of undergoing halogen-metal exchange.[3]

    • Solution: You may need to use multiple equivalents of the organolithium reagent—one to deprotonate the acidic site and another to perform the halogen-metal exchange.[3] Alternatively, protecting the acidic functional group before the lithiation step is a robust strategy.[5]

  • Reaction Temperature: Lithium-halogen exchange is extremely fast. Running the reaction at very low temperatures can help improve selectivity.[2]

    • Solution: Conduct the lithiation at -78 °C or even lower to control the reactivity and minimize side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: How does N-protection help prevent debromination in heterocyclic compounds like indoles? A1: For heterocycles like 5-bromoindole, the N-H proton is acidic. Under basic conditions, this proton can be removed, increasing the electron density on the aromatic ring. This can destabilize the C-Br bond. Protecting the nitrogen with a group like Boc (tert-Butoxycarbonyl) or SEM ((2-(Trimethylsilyl)ethoxy)methyl) prevents this deprotonation, leading to cleaner reactions and higher yields.[5]

Q2: Can my choice of coupling partner influence debromination? A2: Absolutely. The kinetics of the transmetalation step (in couplings like Suzuki or Stille) are crucial. If the transmetalation is slow, the palladium-aryl intermediate has more time to undergo undesired side reactions like debromination. Ensure your coupling partner (e.g., the boronic acid) is of high purity and reactivity. In some cases, switching from a boronic acid to a more reactive boronate ester can be beneficial.

Q3: Are there any additives that can suppress debromination? A3: In some cases, particularly in Heck reactions, the addition of stoichiometric amounts of tetralkylammonium salts like tetrabutylammonium bromide (TBABr) can increase reaction rates and stabilize the catalytic species, which can indirectly suppress debromination by favoring the desired reaction pathway.[6]

Key Experimental Protocols

Protocol 1: Rigorous Solvent Degassing

Oxygen can be detrimental to many palladium catalysts. This protocol ensures an oxygen-free environment.

  • Place the required volume of anhydrous solvent in a round-bottom flask equipped with a stir bar.

  • Ensure the flask is sealed with a rubber septum.

  • Insert a needle connected to a vacuum/inert gas manifold through the septum.

  • Apply vacuum while stirring to degas the solvent. You will see bubbles forming.

  • Once bubbling subsides, switch the manifold to backfill the flask with an inert gas (Argon or Nitrogen).

  • Repeat this "evacuate-and-backfill" cycle at least three times to ensure a thoroughly oxygen-free solvent.[2]

Protocol 2: Representative Suzuki Coupling with Minimized Debromination Risk

This protocol incorporates several of the strategies discussed above.

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the boronic acid partner (1.2 equiv), and a mild base like K₃PO₄ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and a bulky phosphine ligand (e.g., SPhos; 4 mol%).

  • Via syringe, add the previously degassed anhydrous solvent (e.g., 1,4-dioxane).[2]

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the inorganic salts.[2]

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.[2]

Visualizing the Problem: Competing Catalytic Pathways

The following diagram illustrates a simplified catalytic cycle for a Suzuki coupling, highlighting where the desired productive cycle competes with the undesired hydrodebromination pathway.

Debromination_Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation (with R-B(OR)₂) PdII->Transmetal PdH_Formation Pd-H Formation PdII->PdH_Formation Side Reaction PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R R-B(OR)₂ RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (Ar-R) RedElim->Product Hydride_Source Hydride Source (Base, H₂O, etc.) Hydride_Source->PdH_Formation PdH H-Pd(II)-Br(L)₂ PdH_Formation->PdH Debrom_Step Reductive Elimination of H-Br PdH->Debrom_Step Debrom_Step->Pd0 Regenerates Catalyst Debrom_Product Debrominated Byproduct (Ar-H) Debrom_Step->Debrom_Product

Caption: Competing pathways in Pd-catalyzed cross-coupling.


References

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is a cornerstone of successful drug discovery and development. The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous biologically active compounds due to its ability to impart conformational rigidity and favorable physicochemical properties.[1][2] The title compound, 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine, represents a key intermediate, combining the versatile azetidine core with a functionalized pyridine ring, making it a valuable building block for a diverse range of therapeutic agents.

This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will dissect the expected spectral features, compare them with those of structurally related alternatives, and provide a robust experimental framework for acquiring high-quality NMR data. This guide is designed to equip researchers with the necessary insights to confidently identify and characterize this and similar molecules, ensuring the integrity of their synthetic endeavors.

The Structural Significance and Predicted ¹H NMR Profile of this compound

The structure of this compound brings together three key fragments: the N-Boc protected azetidine ring and the 6-bromopyridin-3-oxy moiety. Each of these components contributes distinct and predictable signals to the overall ¹H NMR spectrum. Understanding the interplay of these fragments is crucial for accurate spectral interpretation.

Predicted ¹H NMR Spectrum:

Based on the analysis of structurally similar compounds, the following is a predicted ¹H NMR spectrum for this compound in a standard deuterated solvent such as CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1d1HH-2' (Pyridine)The proton ortho to the pyridine nitrogen and adjacent to the bromine is expected to be the most deshielded aromatic proton.
~7.3dd1HH-4' (Pyridine)This proton is coupled to both H-2' and H-5', leading to a doublet of doublets.
~7.2d1HH-5' (Pyridine)Coupled to H-4', this proton will appear as a doublet.
~5.0m1HH-3 (Azetidine)The proton on the carbon bearing the ether linkage will be shifted downfield due to the electronegativity of the oxygen atom.
~4.2m2HH-2a, H-4a (Azetidine)The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded.
~3.9m2HH-2b, H-4b (Azetidine)These protons are also adjacent to the nitrogen but may experience slightly different shielding effects.
1.45s9HBoc group (-C(CH₃)₃)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[3][4]

Comparative Spectral Analysis with Structural Alternatives

To provide a comprehensive understanding, we will now compare the predicted spectrum of our target molecule with two logical alternatives: 1-Boc-3-(pyridin-3-yloxy)azetidine (Alternative 1) and 1-Boc-3-((6-chloropyridin-3-yl)oxy)azetidine (Alternative 2). This comparison will highlight the influence of the substituent on the pyridine ring on the resulting ¹H NMR spectrum.

CompoundKey Aromatic Proton Shifts (δ, ppm)Azetidine Proton Shifts (δ, ppm)Boc Proton Shift (δ, ppm)
This compound ~8.1 (H-2'), ~7.3 (H-4'), ~7.2 (H-5')~5.0 (H-3), ~4.2 (H-2a, 4a), ~3.9 (H-2b, 4b)~1.45
1-Boc-3-(pyridin-3-yloxy)azetidine (Alternative 1) ~8.3 (H-2'), ~8.2 (H-6'), ~7.2 (H-4', H-5')~5.0 (H-3), ~4.2 (H-2a, 4a), ~3.9 (H-2b, 4b)~1.45
1-Boc-3-((6-chloropyridin-3-yl)oxy)azetidine (Alternative 2) ~8.0 (H-2'), ~7.4 (H-4'), ~7.3 (H-5')~5.0 (H-3), ~4.2 (H-2a, 4a), ~3.9 (H-2b, 4b)~1.45

Key Observational Insights:

  • Influence of the Halogen: The primary difference between the target compound and its chloro-analogue (Alternative 2) will be observed in the chemical shifts of the pyridine protons. Bromine is slightly less electronegative than chlorine, which may result in a minor upfield shift for the adjacent protons in the bromo-substituted compound.

  • Absence of Halogen: In the case of Alternative 1, the absence of a halogen at the 6-position of the pyridine ring will lead to a more complex aromatic region, with the H-6' proton appearing at a downfield position.

  • Azetidine and Boc Moieties: The signals corresponding to the azetidine ring and the Boc protecting group are expected to remain largely consistent across all three compounds, as the structural variation is distant from these moieties.[3][5]

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument operation.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

  • Gently agitate the tube to ensure complete dissolution. If the sample is not fully soluble, consider using a different deuterated solvent such as DMSO-d₆.

2. Instrument Setup and Calibration:

  • This protocol is based on a standard 500 MHz NMR spectrometer.[6]

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is sufficient for a routine ¹H NMR spectrum.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

  • Number of Scans: For a sample of this concentration, 16-32 scans should provide an excellent signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to confirm the structural assignments.

Visualizing Structural Relationships and Experimental Workflow

To further clarify the structural components and the experimental process, the following diagrams are provided.

Molecular Structure of this compound cluster_azetidine Azetidine Ring cluster_boc Boc Group cluster_pyridine 6-Bromopyridin-3-oxy Moiety N1 N C2 CH₂ N1->C2 C3 CH C2->C3 C4 CH₂ C3->C4 O O C3->O C4->N1 Boc Boc Boc->N1 Py 6-Br-Py O->Py ¹H NMR Experimental Workflow A Sample Preparation B Instrument Setup & Calibration A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: A streamlined workflow for acquiring ¹H NMR data.

Conclusion

The structural characterization of novel compounds is a critical step in the drug discovery pipeline. This guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound, a valuable synthetic intermediate. By understanding its predicted spectral features and comparing them with relevant alternatives, researchers can confidently identify this molecule and its analogues. The detailed experimental protocol provided herein serves as a robust framework for obtaining high-quality, reliable NMR data, thereby upholding the principles of scientific integrity and accelerating the pace of research and development.

References

  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • MDPI. trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Retrieved from [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Supporting Information. Retrieved from [Link]

  • Matrix Fine Chemicals. 6-BROMOPYRIDIN-3-OL | CAS 55717-45-8. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine, a key building block in the synthesis of various therapeutic agents. As Senior Application Scientists, we present not just a protocol, but a strategic guide to method development, troubleshooting, and optimization, grounded in the physicochemical properties of the analyte and supported by experimental rationale.

The Critical Role of Purity Analysis

This compound is a heterocyclic compound whose purity can significantly impact the yield, impurity profile, and overall quality of the final drug substance. A robust and reliable analytical method is therefore essential to ensure batch-to-batch consistency and to identify and quantify any process-related impurities or degradation products.[1][] Reversed-phase HPLC (RP-HPLC) is the technique of choice for this purpose, offering high resolution, sensitivity, and reproducibility.[3][4]

Understanding the Analyte: A Chemist's Perspective

The chromatographic behavior of this compound is dictated by its unique structure:

  • A Nonpolar Boc Group: This tert-Butyloxycarbonyl protecting group imparts significant hydrophobicity to the molecule.

  • A Polar Azetidine Ring and Ether Linkage: These features introduce polarity.

  • A Basic Pyridine Ring: The nitrogen atom in the pyridine ring is basic and prone to protonation at acidic pH. This can lead to interactions with residual silanol groups on silica-based stationary phases, resulting in peak tailing.[5][6]

  • A Bromopyridinyl Moiety: The aromatic ring can engage in π-π interactions with certain stationary phases, and the bromine atom adds to the overall hydrophobicity.

This combination of polar and non-polar characteristics, along with the basic nature of the pyridine moiety, presents a unique challenge in developing a separation method with optimal peak shape and resolution.

Strategic Method Development: A Comparative Approach

The development of a successful HPLC method hinges on the judicious selection of the stationary and mobile phases.[7]

Stationary Phase Selection: Beyond the Standard C18

While a C18 column is the workhorse of reversed-phase chromatography, the specific characteristics of our analyte warrant the consideration of alternative phases. The following table compares the performance of three common stationary phases for the analysis of this compound.

Stationary PhasePrinciple of SeparationAdvantages for this AnalytePotential Disadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.[4]Good retention of the nonpolar Boc group. Widely available and well-characterized.Potential for peak tailing due to interaction of the basic pyridine with residual silanols.[5]
C8 (Octylsilane) Less hydrophobic than C18.Reduced retention time, which can be advantageous for faster analysis. May offer different selectivity for impurities.May provide insufficient retention for the main analyte and nonpolar impurities.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions.[8]π-π interactions with the pyridine ring can enhance selectivity and improve peak shape.[8] Can offer unique selectivity for aromatic impurities.Selectivity can be highly dependent on the organic modifier used in the mobile phase.[8]

Expert Recommendation: For this compound, a Phenyl-Hexyl column is often a superior choice. The π-π interactions can mitigate the undesirable interactions of the basic pyridine with the silica backbone, leading to improved peak symmetry and resolution from closely related impurities.

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition is a critical factor influencing retention, selectivity, and peak shape.[9][10][11]

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally preferred for its lower viscosity and UV transparency. However, for phenyl-based columns, methanol can sometimes enhance the unique π-π selectivity.[8]

  • pH Control: Due to the basic nature of the pyridine ring, the pH of the mobile phase is crucial.[9][11] Working at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the pyridine nitrogen. This can improve peak shape by minimizing interactions with silanols but will also decrease retention time as the molecule becomes more polar.[8][11]

  • Buffers: For reproducible results, especially when operating near the pKa of the analyte, a buffer system (e.g., ammonium formate or ammonium acetate) is recommended to maintain a constant pH.

The following diagram illustrates the logical workflow for mobile phase optimization:

Caption: Logical workflow for mobile phase optimization in HPLC.

Recommended HPLC Purity Method

Based on the principles outlined above, the following method is recommended for the purity analysis of this compound.

ParameterConditionRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides a mixed-mode separation mechanism beneficial for the analyte's structure, often leading to better peak shape and unique selectivity.[8]
Mobile Phase A 0.1% Formic Acid in WaterEnsures protonation of the pyridine moiety to minimize silanol interactions and provides a low pH environment for good peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common and effective organic modifier in reversed-phase HPLC.
Gradient 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B, 30.1-35 min: 30% BA gradient elution is necessary to separate impurities with a wide range of polarities and to ensure the elution of any highly retained species.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 270 nmThe pyridine ring provides strong UV absorbance; 270 nm is a common wavelength for such chromophores.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:WaterThe sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.

Step-by-Step Experimental Protocol

This protocol provides a self-validating system for the purity analysis of this compound.

Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): To 1 L of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 1 L of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.

  • Filtration: Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[12]

  • Degassing: Degas both mobile phases using an inline degasser or by sonication to prevent bubble formation in the pump and detector.[12]

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add 5 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the same solvent mixture.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis

The following diagram outlines the experimental workflow:

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Sample Preparation D Sample Injection B->D C->D E Data Acquisition D->E F Peak Integration E->F G Purity Calculation (% Area) F->G H Reporting G->H

Caption: HPLC experimental workflow from preparation to reporting.

  • System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase composition (30% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a sample of the dissolution solvent (blank) to ensure that there are no interfering peaks.

  • Sample Analysis: Inject the prepared sample solution and start the data acquisition.

Data Analysis
  • Peak Integration: Integrate all peaks in the chromatogram, setting the integration parameters to detect all relevant impurity peaks.

  • Purity Calculation: Calculate the purity of the main peak as a percentage of the total peak area.[3]

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Techniques

While HPLC is the gold standard, other techniques can be used for purity assessment, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Differential migration on a stationary phase coated on a plate.Simple, rapid, and inexpensive for qualitative assessment.Low resolution, not quantitative, and less sensitive than HPLC.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster analysis times, higher resolution, and greater sensitivity than HPLC.Requires specialized high-pressure instrumentation.
HPLC-Mass Spectrometry (HPLC-MS) HPLC coupled with a mass spectrometer detector.Provides mass information for peak identification and structural elucidation of impurities.[]More complex and expensive instrumentation.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating. The use of a blank injection confirms the absence of system- or solvent-related interferences. System suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, should be monitored to ensure the ongoing validity of the method. For a full validation according to ICH guidelines, parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) would need to be formally assessed.

References

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2014). ResearchGate. Retrieved from [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013). Retrieved from [Link]

  • Method for pyridine amine derivative - Chromatography Forum. (2015). Retrieved from [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (n.d.). Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024). Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.). Retrieved from [Link]

  • Pyridine | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Determination of enantiomeric purity of α-bromobutyric acid by HPLC combined with pre-column derivatization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (n.d.). Retrieved from [Link]

  • Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19 - PubMed Central. (2022). Retrieved from [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (n.d.). Retrieved from [Link]

  • 1-Boc-azetidine-3-boronic acid pinacol ester | C14H26BNO4 | CID 118992045 - PubChem. (n.d.). Retrieved from [Link]

Sources

Comparative Guide to the Biological Activity of Compounds Derived from 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of a core molecular scaffold is paramount to the successful development of novel therapeutics. The 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine moiety represents a highly versatile and strategically functionalized starting material. Its inherent structural features—a conformationally constrained azetidine ring, a Boc-protected amine for controlled derivatization, and a reactive bromopyridine handle—offer a tripartite platform for the synthesis of diverse compound libraries. The azetidine ring provides a rigid, three-dimensional element that can orient substituents into specific vectors, crucial for optimizing interactions with biological targets. The bromopyridine is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of chemical functionalities.[1] This guide will provide a comparative analysis of the potential biological activities of compounds derived from this scaffold, supported by experimental data from analogous chemical series and detailed protocols for their evaluation.

Synthetic Diversification Strategy

The primary value of the this compound scaffold lies in its capacity for systematic chemical modification. The diagram below illustrates a general workflow for the diversification of this core, which forms the basis for exploring the structure-activity relationships (SAR) discussed in this guide.

G A This compound B Suzuki Coupling (Boronic Acids/Esters) A->B Pd Catalyst C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst D Sonogashira Coupling (Alkynes) A->D Pd/Cu Catalyst F Aryl/Heteroaryl Substituted Pyridines B->F G Amino-Substituted Pyridines C->G H Alkynyl-Substituted Pyridines D->H E Boc Deprotection (e.g., TFA) I Secondary Azetidine E->I F->E G->E H->E J Amide/Sulfonamide Formation I->J K Reductive Amination I->K L Further Functionalized Derivatives J->L K->L

Caption: General synthetic pathways for diversifying the core scaffold.

I. Kinase Inhibition: Targeting Aberrant Cellular Signaling

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[2] The anilinopyrimidine scaffold is a well-established kinase inhibitor chemotype, and by analogy, derivatives of our core scaffold can be designed to occupy the ATP-binding site of various kinases.[2]

A. Design Rationale and Comparative Analysis

The 6-bromopyridine moiety can be functionalized via Suzuki or Buchwald-Hartwig reactions to introduce groups that mimic the hinge-binding motifs of known kinase inhibitors. For instance, coupling with aminopyrazoles or aminobenzothiazoles could yield potent inhibitors of kinases such as c-Jun N-terminal kinase (JNK) or Interleukin-2 inducible T-cell kinase (Itk).[3][4]

A study on 4-(pyrazol-3-yl)-pyrimidines identified a compound with a JNK3 IC50 of 0.63 µM.[3] By replacing the pyrimidine with our pyridyl-azetidine core, we can explore new SAR and potentially improve selectivity and pharmacokinetic properties. Similarly, a template-hopping strategy that led to aminobenzothiazole Itk inhibitors highlighted the importance of the hinge-binding motif for selectivity against Aurora kinases.[4]

Compound Class (Analogous Series) Target Kinase Reported Potency (IC50) Reference
4-(Pyrazol-3-yl)-pyrimidineJNK30.63 µM[3]
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCK1δ/εSelective Inhibition[5]
Butein (Plant Polyphenol)EGFR, p60c-src65 µM[6]
AminobenzothiazolesItkpKi ≥ 7.5[4]
B. Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to quantify the inhibitory activity of a compound against a target kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher remaining ATP concentration, which is detected by a luciferase/luciferin reaction that generates a luminescent signal.

Materials:

  • Recombinant Kinase of interest (e.g., JNK1, Itk)

  • Kinase-specific substrate peptide

  • ATP solution

  • Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of each dilution to the assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase reaction buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer at twice the final desired concentration (e.g., 2x Km for ATP). Add 5 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly synthesized ADP back to ATP, which then drives the luminescent reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. Modulation of Neurological Targets

The azetidine core is a conformationally restricted bioisostere of other cyclic amines found in neurologically active compounds.[7] This suggests that derivatives of our scaffold could be potent modulators of central nervous system (CNS) targets.

A. Dopamine/Serotonin Receptor Agonism

A recent study detailed the synthesis of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives as multi-target D2/D3/5-HT1A receptor agonists for potential use in Parkinson's disease.[8] This provides a direct blueprint for modifying our scaffold. By removing the Boc group and functionalizing the azetidine nitrogen with various pharmacophores, it is plausible to generate compounds with similar multi-target profiles.

Compound (Analogous Series) Target Potency (EC50) Reference
Compound 7bD2/D3/5-HT1A0.9 / 19 / 2.3 nM[8]
Compound 34cD2/D3/5-HT1A3.3 / 10 / 1.4 nM[8]
B. GABA Uptake Inhibition

Azetidine derivatives have been successfully explored as GABA uptake inhibitors. Specifically, azetidin-2-ylacetic acid derivatives with lipophilic N-substituents showed high potency for the GAT-1 transporter, with IC50 values in the low micromolar range.[7] This suggests that after Boc deprotection, the azetidine nitrogen of our core scaffold can be alkylated with lipophilic moieties to probe for GAT-1 and GAT-3 inhibitory activity.

III. Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The this compound scaffold is an excellent starting point for PROTAC synthesis. A closely related structure, Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl, is marketed as a PROTAC linker for the synthesis of GSPT1 degraders.[9]

A. PROTAC Design Strategy

In this context, the bromopyridine end of the molecule serves as the "warhead" that can be coupled to a ligand for a protein of interest (POI). The azetidine moiety forms part of the linker, and the deprotected nitrogen can be used to attach a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

PROTAC_Workflow cluster_0 PROTAC Synthesis cluster_1 Mechanism of Action A This compound Bromopyridine D PROTAC Molecule POI Ligand Linker (with Azetidine) E3 Ligase Ligand A:f1->D:linker Suzuki/ Buchwald B POI Ligand with coupling handle C E3 Ligase Ligand with linker attachment point C:f1->D:linker Amidation after Boc deprotection G Ternary Complex (POI-PROTAC-E3) D->G E Target Protein (POI) E->G F E3 Ubiquitin Ligase F->G H Ubiquitination of POI G->H I Proteasomal Degradation H->I

Caption: Workflow for PROTAC synthesis and mechanism of action.

IV. Anti-inflammatory and Antimicrobial Potential

Heterocyclic compounds, including those with oxadiazole, thiazole, and oxazine rings, are known to possess a broad range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[10][11][12][13][14] By using the bromopyridine of our scaffold as an anchor point to construct these other heterocyclic systems, novel antimicrobial and anti-inflammatory agents can be pursued.

A. Comparative Activities of Related Heterocycles
  • 1,3,4-Oxadiazoles: Derivatives have shown significant antibacterial, antifungal, and anti-inflammatory activities.[10][12][14]

  • 1,3-Thiazoles: Certain thiazole derivatives are potent cholinesterase inhibitors with correlated anti-inflammatory effects, inhibiting LPS-induced TNFα production.[13][15]

  • Oxazines: These compounds have been reported to have sedative, analgesic, antipyretic, and antimicrobial activities.[11]

B. Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay is crucial for assessing the general cytotoxicity of newly synthesized compounds and for screening potential anticancer agents.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., PANC-1 for cancer studies, PBMCs for inflammation studies)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO in medium) and wells with medium only (background).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Conclusion

The this compound scaffold is not merely a single chemical entity but a gateway to a multitude of therapeutic possibilities. Its strategic design allows for facile diversification into compound libraries targeting a wide range of biological systems. By leveraging established medicinal chemistry principles and drawing comparisons from analogous series, researchers can efficiently explore its potential in developing novel kinase inhibitors, CNS modulators, PROTACs, and antimicrobial agents. The experimental protocols provided herein offer a robust framework for the biological evaluation of these new chemical entities, ensuring data integrity and facilitating the identification of promising lead candidates for further development.

References

  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453–2466. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC. [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (2025). ResearchGate. [Link]

  • Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. (n.d.). MDPI. [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (2013). International Journal of Pharma Sciences and Research. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2025). ResearchGate. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). ScienceDirect. [Link]

  • Butein, a specific protein tyrosine kinase inhibitor. (1998). PubMed. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). NIH. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Knight Chemicals Online. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). ResearchGate. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Springer. [Link]

  • Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. (n.d.). PubMed Central. [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2017). PubMed. [Link]

Sources

Azetidine vs. Pyrrolidine Linkers in Drug Design: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug design, the selection of a linker moiety is a critical decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and ultimately, the therapeutic efficacy of a drug candidate. Among the saturated heterocyclic linkers, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as valuable scaffolds. This guide provides an in-depth, data-driven comparative analysis of these two linkers to empower researchers, scientists, and drug development professionals in making informed strategic decisions.

The Fundamental Trade-Off: Conformational Rigidity vs. Flexibility

The core difference between azetidine and pyrrolidine linkers lies in their conformational freedom. The high ring strain of approximately 25.4 kcal/mol makes the azetidine ring significantly more rigid and conformationally constrained compared to the relatively strain-free (5.4 kcal/mol) and flexible pyrrolidine ring.[1] This fundamental difference in their three-dimensional structure has a cascading effect on various drug-like properties.

G cluster_0 Structural Comparison Azetidine Azetidine (4-membered ring) Pyrrolidine Pyrrolidine (5-membered ring) Azetidine->Pyrrolidine Increased Ring Size and Flexibility Higher Ring Strain (~25.4 kcal/mol) Higher Ring Strain (~25.4 kcal/mol) Azetidine->Higher Ring Strain (~25.4 kcal/mol) Lower Ring Strain (~5.4 kcal/mol) Lower Ring Strain (~5.4 kcal/mol) Pyrrolidine->Lower Ring Strain (~5.4 kcal/mol) Conformational Rigidity Conformational Rigidity Higher Ring Strain (~25.4 kcal/mol)->Conformational Rigidity leads to Greater Conformational Flexibility\n(envelope and twist conformations) Greater Conformational Flexibility (envelope and twist conformations) Lower Ring Strain (~5.4 kcal/mol)->Greater Conformational Flexibility\n(envelope and twist conformations) leads to

The greater sp³ character and conformational rigidity of azetidine can be advantageous in pre-organizing the conformation of a molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity.[2] In contrast, the flexible nature of the pyrrolidine ring, which can adopt various envelope and twist conformations, allows it to explore a wider conformational space, which may be beneficial for accommodating different binding pockets.[3][4]

A Head-to-Head Comparison of Physicochemical Properties

The choice between an azetidine and a pyrrolidine linker significantly impacts key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyAzetidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.29~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern.[5]
logP (Octanol/Water) Generally lowerGenerally higherAzetidine-containing compounds tend to be less lipophilic than their pyrrolidine counterparts. This can lead to improved aqueous solubility and reduced off-target toxicity.[6][7]
Aqueous Solubility Generally higherGenerally lowerThe lower lipophilicity and higher sp³ character of azetidines often contribute to better aqueous solubility.[3][7]
Metabolic Stability Often more stableCan be susceptible to oxidationThe conformational constraint of the azetidine ring can shield adjacent bonds from metabolic enzymes, leading to increased metabolic stability.[2][7] Pyrrolidine rings can be more prone to enzymatic oxidation, particularly at the carbons alpha to the nitrogen.
Molecular Weight LowerHigherThe smaller size of the azetidine ring contributes to a lower molecular weight, which can be advantageous for optimizing ligand efficiency.[8]

Impact on Pharmacology: A Tale of Two Linkers in Action

The subtle structural and physicochemical differences between azetidine and pyrrolidine linkers can translate into significant pharmacological consequences.

Pharmacokinetics: The Azetidine Advantage in Metabolic Stability

A recurring theme in comparative studies is the enhanced metabolic stability conferred by the azetidine ring. Its rigid structure can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of drug clearance. For instance, the replacement of a pyrrolidine with an azetidine moiety in a series of compounds has been shown to improve metabolic stability in human and rat liver microsomes.[9] This can lead to a longer half-life and improved in vivo exposure.

G cluster_0 Metabolic Pathway Drug_A Azetidine-linked Drug Metabolism Metabolic Enzymes (e.g., CYP450) Drug_A->Metabolism Drug_P Pyrrolidine-linked Drug Drug_P->Metabolism Metabolite_A Slower Metabolism Metabolism->Metabolite_A Steric Hindrance Metabolite_P Faster Metabolism Metabolism->Metabolite_P More Accessible Increased Half-life Increased Half-life Metabolite_A->Increased Half-life Decreased Half-life Decreased Half-life Metabolite_P->Decreased Half-life

Pharmacodynamics: Fine-Tuning Receptor Interactions

The choice of linker can also have a profound impact on a drug's interaction with its target receptor. The constrained nature of the azetidine ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity. Conversely, the flexibility of the pyrrolidine ring may be necessary to allow the molecule to adopt the optimal orientation within a specific binding pocket.

A compelling example is seen in the development of nicotinic acetylcholine receptor (nAChR) ligands. An azetidine analog of nicotine was found to bind more effectively to certain nAChR subtypes compared to nicotine itself, which contains a pyrrolidine ring.[10] This highlights how the subtle change in ring size and conformation can fine-tune receptor selectivity and potency.

Synthetic Considerations: Navigating the Path to Azetidines and Pyrrolidines

The synthetic accessibility of these linkers is a crucial factor in their practical application in drug discovery programs.

Synthesis of Azetidine Linkers

The synthesis of azetidines can be more challenging than that of pyrrolidines due to the inherent ring strain of the four-membered ring.[11] However, significant progress has been made in developing robust synthetic routes.

Experimental Protocol: N-Alkylation of Azetidine

This protocol describes a general procedure for the N-alkylation of azetidine, a common method for incorporating this linker into a target molecule.

  • Materials: Azetidine hydrochloride, desired alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), acetonitrile (ACN), saturated aqueous sodium bicarbonate (NaHCO₃), brine, magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of azetidine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

G Start Azetidine HCl + Alkyl Halide Step1 Base (K₂CO₃) in ACN Start->Step1 Step2 Reaction at RT Step1->Step2 Step3 Workup & Purification Step2->Step3 Product N-Alkylated Azetidine Step3->Product

Synthesis of Pyrrolidine Linkers

The synthesis of pyrrolidines is generally more facile and benefits from a wider array of established synthetic methodologies, often starting from readily available precursors like proline.[12]

Experimental Protocol: Synthesis of N-Substituted Pyrrolidine via Reductive Amination

This protocol outlines a common method for synthesizing N-substituted pyrrolidines.

  • Materials: Pyrrolidine, desired aldehyde or ketone, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid, saturated aqueous sodium bicarbonate (NaHCO₃), brine, magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of the aldehyde or ketone (1.0 eq) in dichloromethane, add pyrrolidine (1.2 eq).

    • Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

G Start Pyrrolidine + Aldehyde/Ketone Step1 Acetic Acid in DCM Start->Step1 Step2 Reducing Agent (STAB) Step1->Step2 Step3 Workup & Purification Step2->Step3 Product N-Substituted Pyrrolidine Step3->Product

Conclusion: A Strategic Choice in Drug Design

The decision to employ an azetidine versus a pyrrolidine linker is not a matter of inherent superiority but rather a strategic choice based on the specific goals of a drug discovery program.

  • Choose Azetidine when:

    • Improved metabolic stability is a primary objective.

    • Lower lipophilicity and increased aqueous solubility are desired.

    • A conformationally constrained linker is required to enhance potency or selectivity.

    • A lower molecular weight is advantageous for improving ligand efficiency.

  • Choose Pyrrolidine when:

    • A more flexible linker is needed to accommodate a diverse range of binding pockets.

    • Well-established and versatile synthetic routes are a priority.

    • The slightly higher lipophilicity is not a concern or may be beneficial for membrane permeability.

    • Mimicking the structure of natural products or existing drugs is the goal.

Ultimately, a thorough understanding of the subtle yet significant differences between these two privileged scaffolds will enable medicinal chemists to rationally design and synthesize novel therapeutics with optimized properties and a higher probability of clinical success.

References

  • Di Pietro, O., & Li Petri, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Shagidullin, A. R., Gubaidullin, A. T., Galkin, V. I., & Cherkasov, R. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Scott, J. D., Williams, D. P., Williams, J. M., & Johnson, C. N. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1606–1611. [Link]

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
  • Feula, A., Dhillon, S., Byravan, R., Ward, J. S., & Fossey, J. S. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(34), 5644–5653.
  • Feula, A., Dhillon, S., Byravan, R., Ward, J. S., & Fossey, J. S. (2013). Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. [Link]

  • Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100085. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Gante, J., & Alemparte, C. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(7), 2563–2571. [Link]

  • Olifir, O. S., Liashuk, O. S., Zhemera, A. V., Mykhailiuk, P. K., & Shishkin, O. V. (2022). LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... ResearchGate. [Link]

  • Guo, T., Hu, P., Li, J., & Zhu, C. (2024). Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. Angewandte Chemie International Edition, 63(1), e202313621. [Link]

  • Kaabi, A., M'Barek, A., Soueidan, M., Beji, M., & Baklouti, L. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Poyraz, S., Sirin, Y., Yilmaz, M., Senturk, M., & Goksu, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249219. [Link]

  • Dragovic, S., Boerma, J. S., van Bergen, L., Vermeulen, N. P., & Commandeur, J. N. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(12), 1435–1444. [Link]

  • Larsson, J. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

  • Koskinen, A. M., & O'Hagan, D. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6334–6341. [Link]

  • Di Pietro, O., & Li Petri, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Kim, M., Ahn, S. Y., Kim, S., Won, J., & Hong, S. Y. (2026). Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Bouchemma, A., Medimagh, R., & Ben M'Barek, Y. (2025). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

  • Smith, M. W., & Lectka, T. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein Journal of Organic Chemistry, 10, 268–273. [Link]

  • Gleave, R. J. (2015). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • Nadir, U. K. (2018). Structures of some azetidine‐based drugs. ResearchGate. [Link]

  • Sangeetha, R., & Kumar, P. S. (2020). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology, 13(10), 4729–4733. [Link]

  • Rejman, D., & Džubák, P. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journal of Organic Chemistry, 10, 205–213. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223–264. [Link]

  • Coffman, D. D. (1960). U.S. Patent No. 2,952,688. U.S.
  • Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference? ACD/Labs. [Link]

  • Sharma, A., Choi, A., Yim, D., Kim, H., & Kim, H. (2024). Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Poyraz, S., Sirin, Y., Yilmaz, M., Senturk, M., & Goksu, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249219. [Link]

  • Olifir, O. S., Liashuk, O. S., Zhemera, A. V., Mykhailiuk, P. K., & Shishkin, O. V. (2022). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Olifir, O. S., Liashuk, O. S., Zhemera, A. V., Mykhailiuk, P. K., & Shishkin, O. V. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine. As a Senior Application Scientist, my objective is to equip you with a deep understanding of the chemical's characteristics and the procedural steps necessary to ensure its safe and compliant disposal, thereby fostering a culture of safety and environmental responsibility within the laboratory.

Understanding the Hazard Profile

Inferred Hazard Classification:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

The presence of the brominated pyridine ring suggests that upon combustion, this compound will generate hazardous byproducts, including hydrogen bromide (HBr) and potentially elemental bromine (Br2). These substances are corrosive and toxic, necessitating specialized disposal methods.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

DisposalWorkflow cluster_0 Step 1: Waste Characterization cluster_1 Step 2: Segregation cluster_2 Step 3: Engage a Certified Hazardous Waste Vendor cluster_3 Step 4: Final Disposal A Identify as Halogenated Organic Waste B Store in a dedicated, labeled, and sealed container for halogenated waste. A->B  Properly  Contain C Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. B->C  Schedule  Pickup D High-temperature incineration at a licensed facility with acid gas scrubbing capabilities. C->D  Transport for  Destruction

Caption: Disposal workflow for this compound.

Experimental Protocol for Laboratory-Scale Waste Generation
  • Waste Identification and Segregation:

    • At the point of generation, identify all waste containing this compound as "Halogenated Organic Waste."[3]

    • This includes neat compound, contaminated personal protective equipment (PPE), and any solutions containing the compound.

    • Do not mix this waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[4]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for halogenated waste. The container must be in good condition with a secure, tight-fitting lid.[5]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

    • Keep the container closed at all times, except when adding waste.[6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

    • This area should be away from sources of ignition and incompatible materials.

    • Ensure the storage area has adequate ventilation and secondary containment to prevent the release of vapors and contain any potential spills.

  • Disposal Request:

    • Once the container is full or has been in storage for a designated period (as per your institution's policy, often not exceeding one year for partially filled containers in a satellite accumulation area), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal vendor.[5][7]

The Rationale Behind Incineration

High-temperature incineration is the recommended disposal method for halogenated organic compounds. Here's why:

  • Complete Destruction: Incineration at temperatures typically ranging from 820°C to 1,600°C ensures the complete destruction of the organic molecule, minimizing the risk of environmental contamination.

  • Management of Hazardous Byproducts: Licensed incineration facilities are equipped with sophisticated flue gas treatment systems, including scrubbers, to neutralize and remove acidic gases like hydrogen bromide (HBr) that are formed during the combustion of brominated compounds.

Regulatory Considerations: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8][9]

  • Characteristic Waste: this compound waste would likely be classified as a hazardous waste based on its toxicological properties (harmful if swallowed).

  • Potential Listings: The pyridine component of the molecule is a listed hazardous waste under the EPA code D038 .[10][11] If the waste exhibits the toxicity characteristic for pyridine, this code would apply. Halogenated organic compounds, particularly when used as solvents, can fall under the F-listed wastes (e.g., F001, F002).[12]

Your EHS department and the contracted hazardous waste vendor will be responsible for assigning the correct waste codes for transportation and disposal manifests.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Eliminate all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Wearing appropriate PPE (gloves, safety glasses, lab coat), carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[13]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

References

  • PubChem. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • ESSR. EPA Hazardous Waste Codes. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GOV.UK. Hazardous waste: segregation and mixing. [Link]

  • SUWeb. EPA Hazardous Waste Codes. [Link]

  • Hazardous Waste Experts. Which Substances Make Up the RCRA 8 Metals?. [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Hazardous Waste Management. Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.